4-(acridin-9-ylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(acridin-9-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNMCOQMDNRQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215183 | |
| Record name | Benzoic acid, p-(9-acridinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64894-83-3 | |
| Record name | Benzoic acid, p-(9-acridinylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064894833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, p-(9-acridinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(acridin-9-ylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(acridin-9-ylamino)benzoic acid is a heterocyclic compound belonging to the 9-anilinoacridine family. This class of molecules has garnered significant interest in medicinal chemistry due to the potent biological activities exhibited by many of its members, most notably as anticancer agents. The planar acridine ring system allows for intercalation into DNA, a primary mechanism through which these compounds exert their cytotoxic effects. Furthermore, derivatives of 9-anilinoacridine, such as the clinical drug amsacrine, are known inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis based on established methods, and an exploration of its mechanism of action.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its fundamental chemical properties and provides estimated values for physical constants based on data for structurally related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 314.34 g/mol | [1][2] |
| CAS Number | 64894-83-3 | [1][2] |
| Appearance | Powder | [1] |
| Purity | ≥99% | [1] (As reported by a commercial supplier) |
| Melting Point | Not available | Experimental data not found in the searched literature. |
| Solubility | Not available | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
| pKa | Not available | Experimental data not found in the searched literature. |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, its synthesis can be reasonably achieved through well-established methods for the preparation of 9-aminoacridine derivatives, namely the Ullmann condensation and the Bernthsen synthesis.
Synthesis via Ullmann Condensation
The Ullmann condensation is a widely used method for the formation of C-N bonds and is suitable for the synthesis of N-aryl anthranilic acids, which are key intermediates in the preparation of acridones and subsequently acridines.[3][4]
Reaction Scheme:
Detailed Protocol:
-
Synthesis of N-(4-carboxyphenyl)anthranilic acid:
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-aminobenzoic acid (1.2 equivalents), potassium carbonate (2 equivalents) as the base, and a catalytic amount of copper powder or copper(I) oxide.
-
Add a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture at reflux (typically 150-200 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into acidified water to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization.
-
-
Cyclization to the Acridone:
-
Add the dried N-(4-carboxyphenyl)anthranilic acid to polyphosphoric acid (PPA).
-
Heat the mixture at a high temperature (e.g., 140-160 °C) for a few hours until cyclization is complete (monitored by TLC).
-
Carefully pour the hot mixture onto ice to precipitate the acridone derivative.
-
Filter the solid, wash thoroughly with water and a sodium bicarbonate solution to neutralize any remaining acid, and dry.
-
-
Reduction to this compound:
-
The conversion of the acridone to the final 9-aminoacridine derivative can be a multi-step process involving initial chlorination followed by amination. A more direct, though less common, approach might involve a specialized reduction method. A standard route is as follows:
-
Treat the acridone with a chlorinating agent like phosphorus oxychloride (POCl₃) to form the 9-chloroacridine intermediate.
-
React the 9-chloroacridine with 4-aminobenzoic acid in a suitable solvent, often with heating, to yield the final product.
-
-
Synthesis via Bernthsen Acridine Synthesis
The Bernthsen synthesis provides a more direct route to 9-substituted acridines by reacting a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.[5][6][7]
Reaction Scheme:
Detailed Protocol:
-
Combine diphenylamine (1 equivalent), 4-aminobenzoic acid (as the source of the 9-anilino moiety, though this is a variation of the classic Bernthsen which uses a carboxylic acid to form a 9-alkyl/aryl acridine), and a stoichiometric amount of zinc chloride in a reaction vessel.
-
Heat the mixture to a high temperature (200-270 °C) for an extended period (up to 24 hours).[5]
-
Monitor the reaction by TLC.
-
After cooling, treat the reaction mixture with aqueous ammonia to neutralize the catalyst and precipitate the crude product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
Note: These are generalized protocols and may require optimization for the specific synthesis of this compound.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The biological activity of 9-anilinoacridine derivatives is primarily attributed to their ability to function as DNA intercalators and inhibitors of topoisomerase II.[7]
DNA Intercalation: The planar, polycyclic aromatic structure of the acridine core allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cytotoxicity.
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the break. 9-Anilinoacridines act as topoisomerase II "poisons" by stabilizing the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the 5'-ends of the DNA.[5][8] By preventing the religation of the DNA strands, these compounds lead to an accumulation of double-strand breaks, which triggers a DNA damage response and can ultimately induce apoptosis (programmed cell death).
The following diagram illustrates the proposed signaling pathway for the action of this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Visualization
The following diagram outlines a plausible experimental workflow for the synthesis and purification of this compound via the Ullmann condensation route.
Caption: Plausible synthetic workflow for this compound.
Spectral Data
As of the latest literature search, experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not publicly available. Researchers interested in this compound would need to perform their own spectral analysis for characterization. For reference, the expected spectral features are outlined below based on the analysis of its constituent parts: the acridine core and the 4-aminobenzoic acid moiety.
-
¹H NMR: Signals corresponding to the aromatic protons of the acridine and benzoic acid rings would be expected in the downfield region (typically 7-9 ppm). The proton of the carboxylic acid would likely appear as a broad singlet further downfield. The N-H proton signal might also be observable.
-
¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be expected at a lower field, around 165-175 ppm.
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 314.34. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the acridine ring.
Conclusion
This compound represents a molecule of significant interest within the field of medicinal chemistry, given its structural similarity to known DNA intercalators and topoisomerase II inhibitors. While a comprehensive experimental characterization of its physicochemical properties is not yet available in the public domain, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The outlined synthetic protocols offer a starting point for its preparation, and the described mechanism of action provides a basis for its further investigation as a potential therapeutic agent. Future research should focus on the experimental determination of its physical properties, detailed spectral characterization, and in-depth biological evaluation to fully elucidate its potential.
References
- 1. nanochemazone.com [nanochemazone.com]
- 2. 64894-83-3|this compound|BLD Pharm [bldpharm.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
In-Depth Technical Guide: 4-(Acridin-9-ylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Data
This section provides fundamental physicochemical data for 4-(acridin-9-ylamino)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to known DNA intercalating agents.
| Property | Value | Reference |
| Molecular Weight | 314.34 g/mol | [1] |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [1] |
| CAS Number | 64894-83-3 | [2] |
| Appearance | Powder | [1] |
| Purity | ≥99% (typical commercial) | [1] |
| Storage Conditions | Keep in a dark place, sealed in dry, at room temperature. | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with an amine.
Synthesis of this compound via Ullmann Condensation
This protocol is based on established methods for the synthesis of N-aryl acridine derivatives.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-chloroacridine (1 equivalent), 4-aminobenzoic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2 equivalents), and copper (Cu) powder (0.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux (approximately 153°C) and maintain for 3 hours with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Precipitation and Filtration: Acidify the aqueous mixture with dilute hydrochloric acid (HCl) to precipitate the product. Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
DNA Intercalation
The planar aromatic structure of the acridine ring system allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the normal helical structure, leading to interference with DNA replication and transcription.
Experimental Protocol: DNA Intercalation Assay (UV-Visible Spectroscopy)
-
Preparation of Solutions: Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., phosphate buffer at pH 7.0). Prepare a stock solution of this compound in the same buffer.
-
Spectroscopic Titration: Maintain a constant concentration of the DNA solution in a quartz cuvette. Titrate with increasing concentrations of the this compound solution.
-
Data Acquisition: Record the UV-Visible absorption spectrum after each addition of the compound.
-
Analysis: Monitor the changes in the absorption maximum of the compound. A red shift (bathochromic shift) and a decrease in molar absorptivity (hypochromism) are indicative of intercalation. The binding constant (K) can be calculated from the spectral data using appropriate models. For comparison, the binding constant for the related compound acridine orange with DNA is approximately 2.69 x 10⁴ M⁻¹[3].
Topoisomerase II Inhibition
Many acridine derivatives are known to be topoisomerase II "poisons". They stabilize the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequently triggers apoptosis. Amsacrine, a well-studied 9-anilinoacridine, functions through this mechanism[4].
Mechanism of Action: Topoisomerase II Poisoning
Caption: Inhibition of Topoisomerase II by this compound.
Experimental Protocol: Topoisomerase II Inhibition Assay (Relaxation of Supercoiled DNA)
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and an ATP-containing buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined. For a related "Topoisomerase II inhibitor 9", an IC₅₀ of 0.97 µM has been reported[5].
Potential Therapeutic Applications
Given its mechanism of action, this compound holds potential in the following areas:
-
Anticancer Therapy: As a topoisomerase II inhibitor, it could be investigated for its efficacy against various cancer cell lines.
-
Photodynamic Therapy (PDT): Acridine derivatives can act as photosensitizers. Upon activation by light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce localized cell death. While specific protocols for this compound are not established, general PDT protocols involve the topical or systemic administration of the photosensitizer followed by irradiation of the target tissue with light of an appropriate wavelength[6][7][8][9][10].
Experimental Workflow: Photodynamic Therapy
Caption: General workflow for photodynamic therapy.
Conclusion
This compound is a compound with significant potential for further investigation, particularly in the fields of oncology and photodynamic therapy. Its synthesis is achievable through established chemical reactions, and its mechanism of action is likely to involve DNA intercalation and topoisomerase II inhibition. Further research is warranted to determine its specific biological activity profile and therapeutic potential.
References
- 1. nanochemazone.com [nanochemazone.com]
- 2. 64894-83-3|this compound|BLD Pharm [bldpharm.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Mechanism of antitumor drug action: poisoning of mammalian DNA topoisomerase II on DNA by 4'-(9-acridinylamino)-methanesulfon-m-anisidide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]
- 6. Photodynamic Therapy for Actinic Keratoses of the Upper Extremities using 10% Aminolevulinic Acid Gel, Red Light, and Adapalene Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of photodynamic therapy in actinic keratosis and basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic Therapy Effectively Treats Actinic Keratoses Without Pre-Illumination Incubation Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Photodynamic Therapy for the Treatment of Actinic Keratosis and Nonmelanoma Skin Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy with violet light and topical 6-aminolaevulinic acid in the treatment of actinic keratosis, Bowen's disease and basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(acridin-9-ylamino)benzoic acid (CAS 64894-83-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(acridin-9-ylamino)benzoic acid, a member of the acridine class of compounds, holds significant interest within the scientific community, particularly in the fields of oncology and medicinal chemistry. Acridine derivatives are renowned for their biological activities, which primarily stem from their ability to intercalate with DNA and inhibit key cellular enzymes such as topoisomerases. This technical guide provides a detailed overview of this compound, including its physicochemical properties, putative mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64894-83-3 | [1][2] |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 314.34 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | ≥95% | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |
Putative Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The biological activity of many acridine derivatives is attributed to their planar aromatic structure, which allows them to intercalate between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, acridines are known to be potent inhibitors of topoisomerase enzymes, which are critical for resolving DNA topological problems during various cellular processes.
While specific studies on this compound are limited, its structural similarity to well-characterized acridine compounds, such as amsacrine (m-AMSA), suggests a comparable mechanism of action. The proposed signaling pathway is illustrated below.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
The following protocols are adapted from methodologies used for structurally related acridine derivatives and can serve as a starting point for the investigation of this compound.
Synthesis of this compound
A general method for the synthesis of N-(9-Acridinyl) amino acid derivatives involves the reaction of 9-chloroacridine with the corresponding amino acid in the presence of a base.[4]
Materials:
-
9-chloroacridine
-
4-aminobenzoic acid
-
Sodium methoxide solution
-
Methanol
-
Chloroform
-
Diethyl ether
-
Thin-layer chromatography (TLC) plates
-
Preparative TLC plates
Procedure:
-
Dissolve 9-chloroacridine in methanol.
-
Add a freshly prepared solution of sodium methoxide in methanol.
-
Add 4-aminobenzoic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, purify the reaction mixture using preparative thin-layer chromatography with a mobile phase of chloroform/methanol.
-
Extract the product band and recrystallize from diethyl ether to obtain the final product.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
DMEM or other suitable cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Topoisomerase IIα Inhibition Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.[5]
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pUC19)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
-
This compound (dissolved in DMSO)
-
Proteinase K
-
Loading dye
-
Agarose gel
-
Ethidium bromide
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound.
-
Add Topoisomerase IIα to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding proteinase K and incubating for a further 30 minutes.
-
Add loading dye and resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
DNA Intercalation Assay (UV-Visible Spectroscopy)
The interaction of a compound with DNA can be monitored by changes in its UV-Visible absorption spectrum upon titration with DNA.
Materials:
-
This compound solution of known concentration
-
Calf thymus DNA (ctDNA) solution of known concentration
-
Buffer solution (e.g., Tris-HCl, NaCl)
-
UV-Visible spectrophotometer
Procedure:
-
Record the UV-Visible spectrum of the this compound solution.
-
Titrate the compound solution with increasing concentrations of ctDNA.
-
Record the spectrum after each addition of DNA.
-
Analyze the changes in the absorption spectrum (hypochromism and/or bathochromic shift) to determine the binding constant (K) for the interaction.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. nanochemazone.com [nanochemazone.com]
- 2. 64894-83-3|this compound|BLD Pharm [bldpharm.com]
- 3. bldpharm.com.tr [bldpharm.com.tr]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(acridin-9-ylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(acridin-9-ylamino)benzoic acid, a compound of interest in medicinal chemistry due to the established biological activity of the 9-aminoacridine scaffold. This document details the synthetic pathways, experimental protocols for key starting materials, and a proposed methodology for the target compound. Furthermore, it presents the known biological context of 9-aminoacridine derivatives, offering insights into their potential mechanisms of action.
Introduction
Acridine-based compounds have long been a focus of research in medicinal chemistry, primarily due to their potent biological activities, including anticancer and antimalarial properties. The planar tricyclic structure of the acridine ring system allows for intercalation into DNA, a mechanism that can disrupt cellular processes in rapidly dividing cells, such as cancer cells. The derivatization of the 9-aminoacridine core is a common strategy to modulate the pharmacological properties of these molecules. This compound (CAS No. 64894-83-3) is one such derivative, incorporating a benzoic acid moiety that can influence its solubility, distribution, and target interactions.
Synthetic Pathways
The principal synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This pathway consists of two main stages:
-
Synthesis of 9-chloroacridine: This key intermediate is typically prepared from N-phenylanthranilic acid through a cyclization and chlorination reaction using phosphorus oxychloride.
-
Synthesis of this compound: The final product is synthesized by the reaction of 9-chloroacridine with 4-aminobenzoic acid.
Alternative methods for the formation of the C-N bond, such as the Ullmann condensation or Buchwald-Hartwig amination, are also established in organic synthesis and could potentially be adapted for this transformation.
Synthesis Workflow
An In-depth Technical Guide on the Core Mechanism of Action of 4-(acridin-9-ylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Acridin-9-ylamino)benzoic acid is a derivative of the heterocyclic compound acridine. Acridine and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antibacterial, and antiparasitic properties.[1][2] The planar tricyclic structure of the acridine ring is a key feature that allows these compounds to function as DNA intercalating agents.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the extensive research conducted on structurally related acridine derivatives, most notably amsacrine (m-AMSA). The primary mechanisms of action for this class of compounds are DNA intercalation and the subsequent inhibition of topoisomerase II, leading to the induction of apoptosis and cell death.[4][5]
Core Mechanism of Action: A Dual-Pronged Assault on Cancer Cells
The cytotoxic effects of this compound are primarily attributed to a two-pronged mechanism that targets the fundamental processes of DNA replication and maintenance within cancer cells. This involves the physical insertion of the molecule into the DNA double helix (intercalation) and the functional impairment of a critical enzyme, topoisomerase II.
DNA Intercalation
The planar aromatic rings of the acridine core of this compound allow it to slip between the base pairs of the DNA double helix.[5] This insertion, known as intercalation, causes a distortion of the DNA structure, leading to an unwinding of the helix and an increase in its length. This structural alteration interferes with crucial cellular processes that rely on the normal topography of DNA, such as replication and transcription.[4] The binding affinity and specificity of acridine derivatives to DNA can be influenced by the nature and position of substituents on the acridine ring.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-Binding Anticancer Drugs: One Target, Two Actions [mdpi.com]
- 4. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 5. Amsacrine - Wikipedia [en.wikipedia.org]
Spectroscopic Properties of 4-(Acridin-9-ylamino)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acridine and its derivatives are a well-studied class of compounds known for their strong fluorescence and biological activity. The planar tricyclic structure of acridine allows it to intercalate between the base pairs of DNA, a property that has been exploited in the development of anticancer and antimicrobial agents. The addition of a benzoic acid group at the 9-amino position can modulate the molecule's solubility, electronic properties, and potential for further functionalization, making 4-(acridin-9-ylamino)benzoic acid a compound of significant interest.
This guide will focus on the anticipated spectroscopic characteristics of this molecule, which are crucial for understanding its behavior in various environments and for developing its potential applications.
Expected Spectroscopic Properties
Based on the general spectroscopic behavior of 9-aminoacridine derivatives, the following properties for this compound can be anticipated.
Absorption Spectroscopy (UV-Vis)
Acridine derivatives typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum is characterized by multiple bands corresponding to π-π* transitions within the aromatic system. For 9-aminoacridine derivatives, absorption bands are generally observed in the 355–460 nm range.[1] The benzoic acid substituent may cause a slight shift in the absorption maxima compared to unsubstituted 9-aminoacridine.
Fluorescence Spectroscopy
9-Aminoacridine derivatives are known for their high fluorescence quantum yields. The emission wavelength is expected to be longer than the absorption wavelength (a phenomenon known as Stokes shift). Substituents on the acridine ring can significantly influence the fluorescence properties, including the emission maximum and quantum yield. The carboxylic acid group of the benzoic acid moiety may also lead to pH-dependent changes in the fluorescence spectrum.
Table 1: Anticipated Spectroscopic Data for this compound
| Spectroscopic Parameter | Expected Range/Value | Notes |
| Absorption Maximum (λabs) | 380 - 450 nm | Dependent on solvent polarity. |
| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | Typical for acridine derivatives. |
| Emission Maximum (λem) | 450 - 550 nm | Dependent on solvent polarity and pH. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | Highly dependent on the molecular environment. |
| Fluorescence Lifetime (τF) | 1 - 20 ns | Sensitive to quenchers and solvent. |
Note: The data in this table are estimations based on the properties of similar acridine derivatives and require experimental verification.
Experimental Protocols
To accurately determine the spectroscopic properties of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Prepare stock solutions of this compound in a high-purity solvent in which the compound is readily soluble (e.g., dimethyl sulfoxide (DMSO) or ethanol). For aqueous measurements, subsequent dilutions should be made in the buffer of choice.
-
Concentration: For absorption measurements, prepare a solution with a concentration that yields an absorbance between 0.1 and 1.0 at the absorption maximum to ensure linearity. For fluorescence measurements, a more dilute solution (absorbance < 0.1) is typically used to avoid inner filter effects.
UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the solvent-filled cuvette.
-
Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector.
-
Excitation and Emission Spectra:
-
To obtain the emission spectrum, excite the sample at its absorption maximum (λabs) and scan the emission wavelengths.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield of the sample is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement: Fluorescence lifetime (τF) can be measured using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and photon emission.
Workflow and Data Analysis Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a fluorescent compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Potential Signaling Pathway Involvement
While no specific signaling pathways involving this compound have been identified in the literature, its structural similarity to other DNA intercalators suggests potential interactions with pathways related to DNA replication, transcription, and repair. The following diagram illustrates a hypothetical mechanism of action based on DNA intercalation.
Caption: Hypothetical signaling pathway initiated by DNA intercalation of this compound.
Conclusion
This compound is a promising molecule with potential applications in various scientific fields. Although specific experimental data on its spectroscopic properties are currently lacking, this guide provides a comprehensive framework for its characterization based on the well-established behavior of acridine derivatives. The detailed experimental protocols and workflow diagrams presented herein offer a clear path for researchers to systematically investigate the photophysical properties of this compound and to explore its potential as a fluorescent probe or therapeutic agent. Further experimental studies are crucial to fully elucidate the spectroscopic profile of this compound and to unlock its full potential.
References
An In-depth Technical Guide to 4-(acridin-9-ylamino)benzoic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(acridin-9-ylamino)benzoic acid and its derivatives, a class of compounds extensively researched for their potent biological activities, particularly as anticancer agents. This document details their synthesis, mechanisms of action, structure-activity relationships, and relevant experimental protocols for their evaluation.
Introduction
Acridine derivatives are a well-established class of heterocyclic compounds characterized by a planar tricyclic aromatic ring structure. This planarity allows them to function as effective DNA intercalating agents, a property that forms the basis of their biological activity.[1][2] The parent compound, this compound, serves as a key scaffold for the development of numerous analogues with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antiparasitic, and antiviral properties.[1]
The most prominent application of these derivatives is in oncology. By intercalating into the DNA double helix, they disrupt critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] Furthermore, many of these compounds are potent inhibitors of DNA topoisomerases, particularly topoisomerase II, enzymes essential for managing DNA topology during cell division.[4][5] Amsacrine (m-AMSA), a derivative of 9-anilinoacridine, was the first synthetic topoisomerase II poison to be approved for clinical use, validating this class of compounds as a viable therapeutic strategy.[1][4][6]
This guide will delve into the technical details of these compounds, providing researchers with the foundational knowledge required for their study and development.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically proceeds through a nucleophilic aromatic substitution reaction, most commonly an Ullmann condensation. The general pathway involves the reaction of a 9-chloroacridine precursor with an appropriate aminobenzoic acid derivative.[7][8][9]
The synthesis of the 9-chloroacridine intermediate is itself a critical step, often starting from N-phenylanthranilic acid, which is cyclized in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[10] The N-phenylanthranilic acid precursor can be prepared via an initial Ullmann reaction between an aniline and an o-chlorobenzoic acid.[11][12]
dot graph TD { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 1: General synthesis workflow for this compound.
Characterization of the final products is typically achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity.
Biological Activities and Mechanism of Action
The primary biological activity of this compound derivatives is their cytotoxicity against cancer cells. This effect is mediated through several interconnected mechanisms.
DNA Intercalation
The planar acridine ring inserts itself between the base pairs of the DNA double helix. This interaction distorts the DNA structure, interfering with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. This non-covalent binding is a key initiating event in their cytotoxic cascade.[2]
Topoisomerase Inhibition
Many acridine derivatives are potent inhibitors of topoisomerase II (Topo II), an enzyme that resolves DNA tangles by creating transient double-strand breaks.[4][5] These compounds act as "poisons" by stabilizing the "cleavable complex," a reaction intermediate where Topo II is covalently bound to the broken DNA ends. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, which are highly toxic to the cell and trigger apoptotic pathways.[13][14]
dot graph G { layout="neato"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 2: Acridine derivatives stabilize the Topo II-DNA cleavable complex.
Induction of Apoptosis via Signaling Pathways
The DNA damage induced by intercalation and topoisomerase inhibition activates cellular stress responses that converge on apoptotic signaling pathways. Studies have shown that acridine derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
One identified mechanism involves the generation of Reactive Oxygen Species (ROS). The increase in ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[14][15] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while activating pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[16][17] Additionally, acridine derivatives have been shown to cause the stabilization and activation of the p53 tumor suppressor protein, a key regulator of apoptosis that can induce the expression of Bax.[18]
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of these compounds is highly dependent on their structure. Modifications to the acridine ring, the linker, and the benzoic acid moiety can significantly impact cytotoxicity, DNA binding affinity, and topoisomerase inhibition.
-
Acridine Ring Substituents: Electron-donating groups on the acridine ring can influence activity. For example, a methoxy group at the 3' position of the anilino ring has been shown to increase potency in some series.[2]
-
Linker: The nature of the side chain at the 9-position is crucial for activity. The length and composition of amino acid or alkyl chains can modulate DNA binding and cellular uptake.[6]
-
Benzoic Acid Moiety: The substitution pattern on the benzoic acid ring affects the electronic properties and potential for additional interactions with biological targets.
The cytotoxic efficacy of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit cell growth by 50%.
Table 1: IC₅₀ Values of Selected Acridine Derivatives Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9-Acridinyl Amino Acid Derivatives | K562 (Leukemia) | 8 - 15 | [6] |
| A549 (Lung) | 6 - 18 | [6] | |
| Unsymmetrical Bisacridines (e.g., C-2028) | A549 (Lung) | ~0.08 | [6] |
| HCT116 (Colon) | ~0.04 | [6] | |
| Acridine-Thiosemicarbazone Derivatives | B16-F10 (Melanoma) | 14.79 | [14] |
| K562 (Leukemia) | 11.45 - 17.32 | [14] | |
| 9-Anilinoacridine Derivatives | A549 (Lung) | Generally more active than in MCF-7 | [10] |
| MCF-7 (Breast) | Variable | [10] |
Note: IC₅₀ values are highly dependent on the specific compound structure and experimental conditions (e.g., incubation time).
Experimental Protocols
Synthesis of this compound
This protocol is a representative example based on the Ullmann condensation reaction.
-
Step 1: Synthesis of 9-Chloroacridine.
-
In a round-bottomed flask fitted with a reflux condenser, mix N-phenylanthranilic acid (1 equivalent) with phosphorus oxychloride (POCl₃, ~5-10 equivalents).[10]
-
Slowly heat the mixture to 85-90°C. Once the initial vigorous reaction subsides, continue heating at 135-140°C for 2 hours.[10]
-
Remove excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the cooled residue into a stirred mixture of concentrated ammonia, ice, and chloroform.
-
Separate the chloroform layer, dry it over an anhydrous salt (e.g., CaCl₂), filter, and evaporate the solvent to yield crude 9-chloroacridine.[10]
-
-
Step 2: Synthesis of this compound.
-
In a beaker, combine crude 9-chloroacridine (1 equivalent) and phenol (~5-10 equivalents). Heat the mixture to 70°C with mechanical stirring.[10]
-
Add powdered ammonium carbonate (~1.5-2 equivalents) portion-wise.
-
Increase the temperature to 120°C and maintain for 45-60 minutes.[10]
-
Cool the mixture and pour it into cold acetone to precipitate the product.
-
Filter the precipitate (9-aminoacridine hydrochloride intermediate) and wash with acetone.
-
The final step involves reacting this intermediate with 4-aminobenzoic acid under similar Ullmann conditions, often using a copper catalyst in a high-boiling polar solvent like DMF, to yield the title compound. Purification is typically performed by recrystallization or column chromatography.
-
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][19][20]
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.[13][15][21]
-
Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube containing:
-
10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA).[15]
-
ATP (final concentration ~1 mM).[15]
-
Supercoiled plasmid DNA (e.g., pBR322, final concentration ~10-20 ng/µL).[15]
-
Test compound at various concentrations (or vehicle control).
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add human Topoisomerase IIα enzyme (1-2 units) to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.[15]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at ~85V for 2 hours.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent relaxation, resulting in the persistence of the fast-migrating supercoiled band.[21]
DNA Intercalation - Electrophoretic Mobility Shift Assay (EMSA)
This assay detects the binding of compounds to DNA by observing a change in the mobility of DNA during gel electrophoresis.[1][18][22]
-
Probe Preparation: Use a short, linear DNA fragment (e.g., a restriction digest fragment or a PCR product) as the probe.
-
Binding Reaction: In a microcentrifuge tube, combine:
-
DNA probe (~50-100 ng).
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA).
-
Test compound at various concentrations.
-
-
Incubation: Incubate at room temperature for 20-30 minutes.
-
Gel Electrophoresis: Add loading dye (without SDS) and load the samples onto a native (non-denaturing) polyacrylamide or agarose gel. Run the gel at a low voltage.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize. A compound that intercalates or binds strongly to the DNA will cause the DNA fragment to migrate more slowly, resulting in a "shift" to a higher position on the gel compared to the unbound DNA control.[6]
Conclusion and Future Directions
This compound and its derivatives represent a versatile and potent class of DNA-targeting agents with significant potential in cancer chemotherapy. Their primary mechanisms of action, DNA intercalation and topoisomerase II inhibition, are well-characterized and clinically validated. The ability to systematically modify the acridine scaffold allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Future research will likely focus on developing derivatives with improved tumor selectivity and reduced side effects. This includes the design of hybrid molecules that combine the acridine core with other pharmacophores to target multiple pathways simultaneously or to deliver the agent specifically to cancer cells. As our understanding of the complex signaling pathways involved in cancer progresses, so too will the opportunities to rationally design the next generation of acridine-based therapeutics.
References
- 1. licorbio.com [licorbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures [mdpi.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | ROS/JNK/C-Jun Pathway is Involved in Chaetocin Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement [frontiersin.org]
- 15. inspiralis.com [inspiralis.com]
- 16. genesandcancer.com [genesandcancer.com]
- 17. mdpi.com [mdpi.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. inspiralis.com [inspiralis.com]
- 22. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Biological Activities of 9-Aminoacridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-aminoacridine scaffold has long been a cornerstone in medicinal chemistry, serving as a versatile template for the development of therapeutic agents with a broad spectrum of biological activities. These planar, heterocyclic molecules are renowned for their ability to interact with nucleic acids and key cellular enzymes, leading to a range of effects from antimicrobial to potent anticancer properties. This in-depth technical guide explores the core biological activities of 9-aminoacridine compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.
Core Biological Activities and Mechanisms of Action
9-Aminoacridine derivatives have demonstrated significant efficacy in several key therapeutic areas:
-
Anticancer Activity: This is one of the most extensively studied activities of 9-aminoacridines. Their primary mechanisms of anticancer action include:
-
DNA Intercalation: The planar aromatic ring system of 9-aminoacridine allows it to insert between the base pairs of the DNA double helix.[1][2][3] This intercalation distorts the DNA structure, interfering with fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5]
-
Topoisomerase Inhibition: These compounds are well-known inhibitors of both topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[6][7][8][9] By stabilizing the enzyme-DNA cleavable complex, they prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and subsequent cell death.[9] Some derivatives act as catalytic inhibitors, interfering with the enzyme's function without trapping the cleavable complex.[7][8]
-
-
Antimicrobial Activity: 9-Aminoacridine and its derivatives exhibit potent activity against a range of bacteria.[10][11][12] Their antimicrobial action is attributed to their ability to interact with bacterial DNA and disrupt the proton motive force across the bacterial membrane.[10] This disruption of cellular energy metabolism is a key factor in their bactericidal effects.
-
Antiprion Activity: Certain 9-aminoacridine derivatives, most notably quinacrine, have been investigated for their ability to inhibit the formation of the infectious scrapie prion protein (PrPSc).[13][14][15][16] While the precise mechanism is still under investigation, it is believed to involve the stabilization of the normal cellular prion protein (PrPC) and interference with the conversion to the misfolded, pathogenic form.
-
Antimalarial and Antiviral Activity: The 9-aminoacridine scaffold is the basis for antimalarial drugs like quinacrine.[6] Their mode of action against Plasmodium falciparum is thought to involve the inhibition of hemozoin formation, leading to the accumulation of toxic heme within the parasite. More recently, derivatives have also shown promise as antiviral agents, including against SARS-CoV-2, by potentially targeting viral proteases.[17]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of various 9-aminoacridine compounds from the cited literature.
Table 1: Anticancer Activity of 9-Aminoacridine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 / CTC50 / EC50 | Reference |
| Compound 9 | HeLa (Cervical Cancer) | MTT | 13.75 µg/ml | [4] |
| Compound 9 | A-549 (Lung Cancer) | MTT | 18.75 µg/ml | [4] |
| Compound 7 | HeLa (Cervical Cancer) | MTT | 31.25 µg/ml | [4] |
| Compound 7 | A-549 (Lung Cancer) | MTT | 36.25 µg/ml | [4] |
| Acridine-based TOPOII inhibitors | H460, A549, H2009, H2030 (NSCLC) | Proliferation | 8.15 to 42.09 μM | [7][8] |
| 9-Acridinyl amino acid derivative 8 | A549 (Lung Cancer) | MTT | ≈ 6 μM | [18] |
| 9-Acridinyl amino acid derivative 9 | A549 (Lung Cancer) | MTT | ≈ 6 μM | [18] |
| Compound 5b | HeLa (Cervical Cancer) | MTT | 47.50 μg/ml | [19] |
| Compound 5e | A-549 (Lung Cancer) | MTT | 100 μg/ml | [19] |
Table 2: Antimicrobial Activity of 9-Aminoacridine Derivatives
| Compound/Derivative | Organism | Assay | MIC / MBC | Reference |
| 9-Aminoacridine | Klebsiella pneumoniae | Broth microdilution | MIC: 8 to 16 μg/mL | [10][20] |
| 9-Aminoacridine | Klebsiella pneumoniae | Broth microdilution | MBC: 16 to 64 μg/mL | [20] |
| 9-Alkylaminoacridines (C10-C14 alkyl chain) | Methicillin-resistant Staphylococcus aureus | Broth microdilution | MIC99: 2-3 μM | [11] |
Table 3: Antiprion Activity of 9-Aminoacridine Derivatives
| Compound/Derivative | Cell Model | EC50 | Reference |
| Compound 15 (6-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine) | ScN2a, N167, Ch2, F3 | 0.1-0.7 µM | [14] |
| Quinacrine | Scrapie-infected neuroblastoma cells | 0.5 ± 0.1 µM | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature for assessing the biological activity of 9-aminoacridine compounds.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 9-aminoacridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Topoisomerase II Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase II. Intercalating agents and topoisomerase inhibitors will prevent this relaxation.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an assay buffer (containing ATP).
-
Compound Addition: Add the 9-aminoacridine compound at various concentrations to the reaction mixture. Include a negative control (no compound) and a positive control (a known topoisomerase II inhibitor like etoposide).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Visualize the DNA bands under UV light. A compound that inhibits topoisomerase II will show a higher proportion of supercoiled DNA compared to the negative control, where the DNA will be mostly relaxed.
DNA Intercalation Assay (Viscometry)
This method assesses the ability of a compound to intercalate into DNA by measuring the change in the viscosity of a DNA solution.
Principle: DNA intercalation causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution.
Protocol:
-
DNA Solution Preparation: Prepare a solution of high molecular weight DNA (e.g., calf thymus DNA) in a suitable buffer.
-
Viscosity Measurement: Measure the initial viscosity of the DNA solution using a viscometer.
-
Compound Titration: Add increasing concentrations of the 9-aminoacridine compound to the DNA solution, allowing for equilibration at each concentration.
-
Viscosity Measurement after Titration: Measure the viscosity of the solution after each addition of the compound.
-
Data Analysis: Plot the relative viscosity of the solution as a function of the compound concentration. A significant increase in viscosity is indicative of DNA intercalation.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by 9-aminoacridine compounds and a general workflow for their biological evaluation.
Caption: Signaling pathways affected by 9-aminoacridine compounds.
Caption: General experimental workflow for 9-aminoacridine drug discovery.
Conclusion
The 9-aminoacridine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, primarily centered on DNA interaction and enzyme inhibition, make them attractive candidates for the development of novel anticancer, antimicrobial, and antiprion agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this remarkable class of molecules. Future research should focus on the synthesis of novel derivatives with improved selectivity and reduced toxicity, as well as on a deeper understanding of their complex interactions with cellular signaling pathways.
References
- 1. DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intercalation model for DNA-cross linking in a 1-nitro-9-aminoacridine derivative, an analog of the antitumor agent "ledakrin" (nitracrine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 6. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]
- 9. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and evaluation of N-alkyl-9-aminoacridines with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactivity of 9-aminoacridine drug quinacrine with glutathione limits its antiprion activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiprion activity of functionalized 9-aminoacridines related to quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.uky.edu [scholars.uky.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 20. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
4-(Acridin-9-ylamino)benzoic Acid: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(acridin-9-ylamino)benzoic acid, a fluorescent probe with potential applications in various research and development fields. While specific detailed studies on this particular compound are limited, this guide draws upon the extensive knowledge of the parent acridine scaffold and its derivatives to present its core characteristics, potential applications, and methodologies for its use.
Core Concepts: The Acridine Scaffold
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have long been recognized for their diverse applications, including as fluorescent markers. The planar tricyclic structure of the acridine ring system is responsible for its inherent fluorescence. Substitutions on the acridine ring, such as the aminobenzoic acid group at the 9-position in this compound, can significantly modulate its photophysical properties and biological activity. These derivatives are known to interact with biological macromolecules, particularly nucleic acids, making them valuable tools in cellular and molecular biology.
Synthesis and Characterization
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common method involves the reaction of o-chlorobenzoic acid with p-amino acetophenone, followed by cyclization to form the acridone core. Subsequent chemical modifications can then be performed to yield the final product.
General Synthesis Scheme:
Caption: General synthetic route for acridone-based compounds.
Characterization of the synthesized compound is typically performed using standard analytical techniques to confirm its structure and purity.
| Technique | Purpose |
| FT-IR Spectroscopy | To identify the presence of key functional groups. |
| ¹H NMR Spectroscopy | To determine the structure and arrangement of protons. |
| Mass Spectrometry | To confirm the molecular weight of the compound. |
| Elemental Analysis | To determine the elemental composition. |
Photophysical Properties
Expected Photophysical Characteristics:
| Property | General Range for Acridine Derivatives | Influencing Factors |
| Excitation Maximum (λex) | 380 - 450 nm | Solvent, pH, binding to macromolecules |
| Emission Maximum (λem) | 450 - 550 nm | Solvent, pH, binding to macromolecules |
| Quantum Yield (ΦF) | Variable (can be high) | Solvent, temperature, presence of quenchers |
| Fluorescence Lifetime (τ) | Nanoseconds | Environment, binding state |
It is crucial for researchers to experimentally determine these parameters for this compound under their specific experimental conditions.
Potential Applications as a Fluorescent Probe
Based on the known properties of 9-aminoacridine derivatives, this compound holds promise in several areas of research.
DNA Intercalation and Nucleic Acid Staining
Acridine derivatives are well-known DNA intercalating agents. The planar acridine ring can insert itself between the base pairs of double-stranded DNA. This interaction often results in a significant change in the fluorescence properties of the acridine moiety, which can be exploited for DNA visualization and quantification. 9-aminoacridines, in particular, have been utilized for staining cellular structures.[1]
Caption: Mechanism of DNA detection via intercalation.
Sensing of Metal Ions
The aminobenzoic acid moiety of the probe introduces potential metal-coordinating sites (the carboxylic acid and the amino group). This suggests that this compound could act as a fluorescent sensor for specific metal ions. Binding of a metal ion would likely alter the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength, enabling the detection and quantification of the target ion.
Caption: Principle of fluorescent metal ion sensing.
Cellular Imaging
The ability of acridine derivatives to penetrate cell membranes and accumulate in specific organelles makes them suitable candidates for live-cell imaging.[1] 9-aminoacridines have been observed to accumulate in cytoplasmic vacuoles, similar to the well-known lysosomal stain, Acridine Orange.[1] This suggests that this compound could potentially be used to visualize and track cellular compartments.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Note: These are starting points and will require optimization for specific applications.
General Fluorescence Spectroscopy
Objective: To characterize the basic photophysical properties of the probe.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, water)
-
Buffer solutions of various pH
-
Fluorometer
Procedure:
-
Prepare a stock solution of the probe (e.g., 1 mM in DMSO).
-
Prepare a series of dilutions in the desired solvent or buffer to an appropriate concentration (e.g., 1-10 µM).
-
Record the absorbance spectrum to determine the absorption maximum (λabs).
-
Set the excitation wavelength of the fluorometer to the λabs.
-
Record the fluorescence emission spectrum.
-
To determine the quantum yield, use a well-characterized standard with a similar excitation and emission range (e.g., quinine sulfate).
DNA Titration Experiment
Objective: To investigate the interaction of the probe with DNA.
Materials:
-
This compound stock solution
-
Calf thymus DNA (or other double-stranded DNA) solution of known concentration
-
Appropriate buffer (e.g., Tris-HCl)
-
Fluorometer
Procedure:
-
Prepare a solution of the probe at a fixed concentration in the buffer.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the DNA stock solution to the probe solution.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity as a function of DNA concentration to determine the binding affinity.
Live-Cell Imaging
Objective: To visualize the subcellular localization of the probe.
Materials:
-
This compound stock solution
-
Cultured cells on a suitable imaging dish or slide
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency.
-
Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Replace the existing medium with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with fresh medium to remove excess probe.
-
Image the cells using the fluorescence microscope, using an excitation wavelength and emission filter appropriate for the probe.
Caption: A typical workflow for live-cell imaging.
Conclusion
This compound represents a promising, yet underexplored, fluorescent probe. Its structural similarity to well-studied 9-aminoacridine derivatives suggests a wide range of potential applications in nucleic acid detection, ion sensing, and cellular imaging. Further detailed characterization of its photophysical properties and its interactions with biological systems is warranted to fully unlock its potential as a valuable tool for researchers in the life sciences and drug discovery.
References
Acridine Derivatives as DNA Intercalating Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives represent a significant class of planar heterocyclic molecules that have been extensively studied for their ability to interact with DNA. Their planar tricyclic structure allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This interaction can lead to significant conformational changes in the DNA structure, ultimately interfering with cellular processes such as DNA replication and transcription.[1] The biological activity of acridines is primarily attributed to this DNA intercalation, making them potent agents in various therapeutic applications, most notably in cancer chemotherapy.[2]
This technical guide provides an in-depth overview of acridine derivatives as DNA intercalating agents, focusing on their mechanism of action, quantitative binding data, detailed experimental protocols for their study, and the cellular signaling pathways they impact.
Mechanism of DNA Intercalation
The intercalation of acridine derivatives into the DNA double helix is a non-covalent interaction driven by van der Waals forces, hydrogen bonding, and electrostatic interactions. The planar acridine ring stacks between adjacent base pairs, causing a localized unwinding of the DNA helix and an increase in the distance between the base pairs. This distortion of the DNA topology can inhibit the function of enzymes that act on DNA, such as DNA and RNA polymerases and, crucially, topoisomerases.[3][4]
Many acridine derivatives function as topoisomerase poisons. Topoisomerases are essential enzymes that resolve topological problems in DNA by introducing transient single- or double-strand breaks. Acridine derivatives can stabilize the covalent complex formed between topoisomerase and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA strand breaks, which, if not repaired, can trigger programmed cell death (apoptosis).[3][4] Prominent examples of acridine-based anticancer agents that function as topoisomerase II poisons include Amsacrine (m-AMSA) and N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA).[3][5]
Data Presentation: Quantitative Analysis of Acridine-DNA Interactions
The affinity of acridine derivatives for DNA and their cytotoxic effects are quantified using various biophysical and cellular assays. The following tables summarize key quantitative data for a selection of acridine derivatives.
| Derivative | DNA Type | Method | Binding Constant (Kb) (M-1) | Reference |
| Acridine-thiosemicarbazone (3f) | ctDNA | UV-Vis Spectroscopy | 1.0 x 106 | [6] |
| Acridine-thiosemicarbazone (3h) | ctDNA | UV-Vis Spectroscopy | > 1.74 x 104 | [6] |
| Acridine-thiosemicarbazone (3a) | ctDNA | UV-Vis Spectroscopy | > 1.74 x 104 | [6] |
| Acridine-thiosemicarbazone (3b) | ctDNA | UV-Vis Spectroscopy | > 1.74 x 104 | [6] |
| Acridine-thiosemicarbazone (3c) | ctDNA | UV-Vis Spectroscopy | > 1.74 x 104 | [6] |
| Acridine-thiosemicarbazone (3g) | ctDNA | UV-Vis Spectroscopy | > 1.74 x 104 | [6] |
| Acridine-thiosemicarbazone (3e) | ctDNA | UV-Vis Spectroscopy | > 1.74 x 104 | [6] |
| Acridine-thiosemicarbazone (3d) | ctDNA | UV-Vis Spectroscopy | 1.74 x 104 | [6] |
| Acridine N-acylhydrazone (3b) | ctDNA | UV-Vis Spectroscopy | 3.18 x 103 | [7] |
| Acridine N-acylhydrazone (3a) | ctDNA | UV-Vis Spectroscopy | > 1.01 x 103 | [7] |
| Acridine N-acylhydrazone (3c) | ctDNA | UV-Vis Spectroscopy | > 1.01 x 103 | [7] |
| Acridine N-acylhydrazone (3d) | ctDNA | UV-Vis Spectroscopy | 1.01 x 103 | [7] |
| Amsacrine (m-AMSA) | ctDNA | UV-Vis/Fluorescence | 1.2 x 104 | [6] |
| 3,6-bis(3-alkylguanidino)acridines | ctDNA | UV-Vis/Fluorescence | 1.25 x 105 - 5.26 x 105 | [6] |
| Derivative | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Acridine N-acylhydrazone (3c) | A549 | 24 | 73 | [7] |
| Acridine N-acylhydrazone (3a) | A549 | 48 | 37 | [7] |
| Acridine N-acylhydrazone (3b) | A549 | 48 | < 37 | [7] |
| Acridine N-acylhydrazone (3c) | A549 | 48 | 62 | [7] |
| Acridine N-acylhydrazone (3d) | A549 | 48 | > 62 | [7] |
| Spiro derivatives (methoxy & nitro phenyl) | HCT-116, Jurkat | Not Specified | < 10 | [2] |
| 4-oxo-1,3-thiazolidin-2-ylidene derivatives | MCF-7, HCT-116 | Not Specified | < 10 | [2] |
| 9-substituted acridine (A1-A20) | MCF-7, HCT-116 | Not Specified | 2.3 - 3.0 | [8] |
| Acridine hydroxamic acid (8c) | U937 | Not Specified | 0.90 | [9] |
| Tetrahydroacridine (iodobenzoic moiety) | A549 | Not Specified | 5.90 - 17.32 | [9] |
| Tetrahydroacridine (iodobenzoic moiety) | HT-29 | Not Specified | 14.87 - 59.12 | [9] |
| Acridine derivative (ACS03) | HCT-116 | Not Specified | 23.11 | [9] |
| Acridine-thiosemicarbazone (DL-08) | B16-F10 | Not Specified | 14.79 | [10][11] |
Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy for DNA Binding Studies
UV-Vis spectroscopy is a fundamental technique to monitor the interaction between acridine derivatives and DNA. The binding of a ligand to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorbance of the ligand.[12]
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calf Thymus DNA (ctDNA) stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
Acridine derivative stock solution in a suitable solvent (e.g., DMSO or ethanol)
-
Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)
Procedure:
-
DNA Concentration Determination: Determine the concentration of the ctDNA stock solution by measuring the absorbance at 260 nm. The molar extinction coefficient of ctDNA at 260 nm is approximately 6600 M-1cm-1 (per nucleotide).
-
Sample Preparation:
-
In a 1 cm quartz cuvette, place a fixed concentration of the acridine derivative in the buffer solution.
-
In a matched reference cuvette, place the same concentration of the acridine derivative in the same buffer.
-
-
Titration:
-
Record the initial UV-Vis spectrum of the acridine derivative solution (typically in the range of 300-600 nm).
-
Incrementally add small aliquots of the ctDNA stock solution to both the sample and reference cuvettes.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis and Binding Constant (Kb) Calculation:
-
Correct the absorbance readings for the dilution effect upon adding the DNA solution.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free compound.[13]
-
Fluorescence Spectroscopy for DNA Binding Analysis
Fluorescence spectroscopy is a highly sensitive method to study the binding of fluorescent acridine derivatives to DNA. The intercalation of an acridine derivative into the DNA helix often leads to quenching of its fluorescence intensity.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
ctDNA stock solution
-
Fluorescent acridine derivative stock solution
-
Buffer solution
Procedure:
-
Sample Preparation:
-
In a quartz cuvette, prepare a dilute solution of the fluorescent acridine derivative in the buffer. The concentration should be low enough to avoid self-quenching.
-
-
Fluorescence Titration:
-
Record the initial fluorescence emission spectrum of the acridine derivative solution by exciting at its maximum absorption wavelength.
-
Add successive aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix and allow the solution to equilibrate before recording the fluorescence emission spectrum.
-
-
Data Analysis and Quenching Constant (Ksv) Calculation:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q], where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
A plot of F0/F versus [DNA] should be linear, and Ksv can be obtained from the slope.
-
Agarose Gel Electrophoresis for DNA Intercalation
Agarose gel electrophoresis can be used to visualize the effect of intercalating agents on DNA. Intercalation can alter the conformation and mobility of DNA in an electric field. For instance, intercalation into supercoiled plasmid DNA will cause it to unwind and migrate differently through the gel.
Materials:
-
Agarose
-
Electrophoresis buffer (e.g., 1x TAE or TBE)
-
DNA (e.g., supercoiled plasmid DNA)
-
Acridine derivative
-
Loading dye
-
DNA stain (e.g., ethidium bromide or a safer alternative)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or gel imaging system
Procedure:
-
Gel Preparation:
-
Prepare an agarose gel of the desired concentration (e.g., 1%) by dissolving agarose powder in the electrophoresis buffer and heating until the solution is clear.
-
Allow the solution to cool slightly before adding the DNA stain.
-
Pour the molten agarose into a gel casting tray with a comb and allow it to solidify.[14][15]
-
-
Sample Incubation:
-
In separate microcentrifuge tubes, incubate a fixed amount of DNA with increasing concentrations of the acridine derivative for a specific time at an appropriate temperature.
-
-
Electrophoresis:
-
Visualization:
-
Carefully remove the gel from the tank and visualize the DNA bands using a UV transilluminator or a gel imaging system.[3]
-
The change in the mobility of the DNA in the presence of the acridine derivative provides evidence of interaction.
-
Signaling Pathways and Experimental Workflows
The primary cellular targets of many anticancer acridine derivatives are topoisomerases. The inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, which triggers a cascade of cellular responses known as the DNA Damage Response (DDR).
Topoisomerase II Inhibition Pathway
The following diagram illustrates the signaling pathway initiated by the inhibition of Topoisomerase II by an acridine derivative.
Caption: Topoisomerase II inhibition by acridine derivatives.
This pathway shows that the stabilization of the cleavable complex by the acridine derivative leads to DNA double-strand breaks. These breaks activate the DNA Damage Response, which can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive, the cell undergoes apoptosis (programmed cell death).
Experimental Workflow for Screening DNA Intercalators
The following diagram outlines a general experimental workflow for the screening and characterization of potential DNA intercalating compounds.
Caption: Screening workflow for DNA intercalators.
This workflow begins with a primary screen using UV-Vis spectroscopy to identify compounds that interact with DNA. Hits from the primary screen are then further evaluated in a more sensitive fluorescence quenching assay. Compounds that show strong binding are then tested in a gel mobility shift assay to confirm intercalation. Finally, the cytotoxic activity and mechanism of action of the most promising candidates are investigated in cellular and enzymatic assays to identify lead compounds for further development.
References
- 1. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. How does one visualize DNA on an agar gel? [vedantu.com]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agarose gel electrophoresis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel and simple method of screening compounds for interaction with DNA: A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 12. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bento.bio [bento.bio]
- 15. home.sandiego.edu [home.sandiego.edu]
Unlocking the Potential: A Technical Guide to the Antiparasitic Applications of 9-Aminoacridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global challenge of parasitic diseases necessitates the continuous exploration of novel chemotherapeutic agents. Among the promising scaffolds in medicinal chemistry, 9-aminoacridine derivatives have emerged as a versatile class of compounds with a broad spectrum of antiparasitic activities. Historically recognized for their antiseptic and antimalarial properties, these heterocyclic compounds are experiencing a resurgence in interest due to their potent efficacy against a range of parasites, including Plasmodium, Trypanosoma, Leishmania, and Toxoplasma. This in-depth technical guide provides a comprehensive overview of the synthesis, antiparasitic activity, and mechanisms of action of 9-aminoacridine derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Synthesis of 9-Aminoacridine Derivatives
The synthesis of 9-aminoacridine derivatives typically involves a multi-step process, with the Ullmann condensation and subsequent cyclization being a common strategy to construct the acridine core. This is followed by the introduction of the key amino group at the C-9 position.
Experimental Protocol: General Synthesis of 9-Aminoacridine Derivatives
This protocol outlines a widely used method for synthesizing the 9-aminoacridine scaffold, which can then be further modified.
Step 1: N-Phenylanthranilic Acid Synthesis (Ullmann Condensation)
-
Combine o-chlorobenzoic acid and a substituted aniline in a reaction vessel containing a copper catalyst and copper oxide in a solvent such as dimethylformamide (DMF).
-
Heat the mixture at 160-170°C for approximately 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the N-phenylanthranilic acid intermediate.
Step 2: 9-Chloroacridine Synthesis (Cyclization)
-
Treat the N-phenylanthranilic acid intermediate with phosphorus oxychloride (POCl₃).
-
Heat the mixture under a nitrogen atmosphere.
-
This cyclization reaction yields the 9-chloroacridine derivative.
Step 3: Synthesis of 9-Aminoacridine Derivatives
-
Dissolve the 9-chloroacridine derivative in phenol at 100°C for 1 hour under a nitrogen atmosphere.
-
Add the desired primary amine to the reaction mixture and reflux for an additional 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the residue in ethanol and precipitate the product by pouring the solution into diethyl ether.
-
Collect the solid product by filtration and purify by recrystallization.[1]
Antiparasitic Activity: Quantitative Data
The antiparasitic efficacy of 9-aminoacridine derivatives has been quantified against a variety of parasites. The following tables summarize the in vitro activity, typically reported as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), and the cytotoxicity against mammalian cell lines (CC₅₀), which is crucial for determining the selectivity index (SI = CC₅₀/IC₅₀).
Antimalarial Activity
Plasmodium falciparum is the most lethal species of malaria parasite. 9-Aminoacridine derivatives, including the historical antimalarial drug quinacrine, have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains.[2]
Table 1: In Vitro Antimalarial Activity of Selected 9-Aminoacridine Derivatives against Plasmodium falciparum
| Compound ID | Substituents | Strain | IC₅₀ (nM) | Reference |
| Quinacrine | 2-methoxy, 6-chloro, 9-(4-diethylamino-1-methylbutylamino) | - | - | [2] |
| Compound A | Adamantylaminoalkyl | - | 6-9 | [3] |
| Compound B | Steroidal amino | - | - | [3] |
| Compound C | Diaminopropylidene side chain | - | 1-4.1 | [4] |
| Compound D | 1,2,4-trioxane hybrid | 3D7 | 5.96 | [5] |
| Compound E | Clotrimazole hybrid | D10, 3D7, NF54 | 1.0-49 | [5] |
| Compound F | Clotrimazole hybrid | W2, K1 | 9.0-59 | [5] |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several 9-aminoacridine derivatives have shown promising activity against both the promastigote and amastigote stages of the parasite.
Table 2: In Vitro Antileishmanial Activity of Selected 9-Aminoacridine Derivatives against Leishmania infantum
| Compound ID | Derivative Type | Form | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| A2 | 7-substituted 9-aminoacridine | Promastigote | <1 | 183.5 | [6] |
| A2 | 7-substituted 9-aminoacridine | Amastigote | <1 | 183.5 | [6] |
| A57 | 7-substituted 9-aminoacridine | Promastigote | <1 | - | [6] |
| A57 | 7-substituted 9-aminoacridine | Amastigote | <1 | - | [6] |
Anti-Toxoplasma Activity
Toxoplasma gondii is an opportunistic protozoan parasite that can cause severe illness in immunocompromised individuals. N-(9-acridinyl) amino acid derivatives have been investigated for their potential to inhibit the growth of T. gondii tachyzoites.
Table 3: In Vitro Anti-Toxoplasma Activity and Cytotoxicity of N-(9-Acridinyl) Amino Acid Derivatives
| Compound ID | Derivative Description | CC₅₀ on Vero cells (µM) | % Reduction of viable tachyzoites at 25 µM | Reference |
| AAD1-5 | Previously synthesized antitumor derivatives | 41.72 - 133.70 | 4.4 - 25.5 | [7][8] |
| AAD6-10 | Newly synthesized derivatives | 50.19 - 154.10 | 20.9 - 33.3 | [7][8] |
Trypanocidal Activity
Chagas disease, caused by Trypanosoma cruzi, is a major health problem in Latin America. Research has shown that certain 9-thioacridine derivatives are among the most active against this parasite in vitro.[9]
Experimental Protocols for Antiparasitic Assays
Detailed and standardized protocols are essential for the accurate evaluation of the antiparasitic activity of 9-aminoacridine derivatives.
In Vitro Antimalarial Assay (Plasmodium falciparum)
This protocol is based on the SYBR Green I method, which measures parasite DNA content.[10]
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 or W2 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I, in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.[11][12][13][14]
-
Drug Preparation: Prepare serial dilutions of the 9-aminoacridine derivatives in culture medium.
-
Assay Setup: Add the drug dilutions to a 96-well plate. Add the parasite culture (0.5-1% parasitemia, 1.5% hematocrit) to the wells.
-
Incubation: Incubate the plates for 72 hours under the same culture conditions.
-
Lysis and Staining: Lyse the red blood cells using a lysis buffer containing SYBR Green I, a fluorescent dye that binds to DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vitro Antileishmanial Assay (Leishmania infantum)
This protocol describes the evaluation of compounds against both promastigote and amastigote forms.
Promastigote Assay:
-
Parasite Culture: Culture L. infantum promastigotes in RPMI medium supplemented with fetal calf serum at 25°C.[6]
-
Assay Setup: In a 96-well plate, incubate late-log phase promastigotes (10⁵ cells/ml) with various concentrations of the 9-aminoacridine derivatives.
-
Incubation: Incubate for 48 hours at 25°C.
-
Growth Assessment: Determine the parasite count using a hemocytometer.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration that inhibits 50% of parasite growth.[6]
Amastigote Assay:
-
Host Cell Culture: Culture a human monocyte cell line (e.g., THP-1) and differentiate them into macrophages.
-
Infection: Infect the macrophages with stationary phase L. donovani promastigotes. After 4 hours, wash to remove non-internalized parasites.[15]
-
Drug Treatment: Add the 9-aminoacridine derivatives at various concentrations to the infected cell cultures.
-
Incubation: Incubate for 72 hours at 37°C.[15]
-
Assessment: Fix and stain the cells and determine the number of intracellular amastigotes by microscopy.
-
Data Analysis: Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to untreated controls.
In Vitro Anti-Toxoplasma Assay (Toxoplasma gondii)
This assay evaluates the ability of compounds to inhibit the proliferation of T. gondii tachyzoites in a host cell line.[16]
-
Host Cell Culture: Seed a suitable host cell line (e.g., Vero cells or human foreskin fibroblasts) in a 96-well plate and grow to confluence.[16]
-
Parasite Preparation: Harvest tachyzoites from an infected cell culture or the peritoneal fluid of an infected mouse.
-
Infection and Treatment: Infect the host cell monolayer with tachyzoites. After a few hours to allow for invasion, remove extracellular parasites and add fresh medium containing serial dilutions of the 9-aminoacridine derivatives.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: Assess parasite proliferation. This can be done by various methods, such as counting the number of free tachyzoites in the supernatant, using a colorimetric assay (e.g., MTT assay on host cells), or a reporter gene assay if using a genetically modified parasite strain.[17]
-
Data Analysis: Determine the IC₅₀ values by analyzing the dose-response curves.
In Vitro Trypanocidal Assay (Trypanosoma cruzi)
This protocol focuses on the intracellular amastigote stage, which is the replicative form in the mammalian host.[18][19]
-
Host Cell Culture: Plate host cells (e.g., Vero cells) in a 96-well plate.[18][19]
-
Infection: Infect the host cells with trypomastigotes at a specific multiplicity of infection (MOI). After several hours, wash the cells to remove non-internalized parasites.[18][19]
-
Drug Treatment: Add fresh medium containing different concentrations of the 9-aminoacridine derivatives.
-
Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO₂.[18][19]
-
Assessment: Determine the number of intracellular amastigotes. This can be achieved by microscopy after staining, or by using a reporter parasite strain (e.g., expressing β-galactosidase or a fluorescent protein) and measuring the corresponding signal.[20][21]
-
Data Analysis: Calculate the IC₅₀ values based on the reduction in the number of amastigotes.
Mechanisms of Action
The antiparasitic effects of 9-aminoacridine derivatives are attributed to several mechanisms of action, primarily targeting nucleic acids and essential enzymes.
DNA Intercalation and Topoisomerase II Inhibition
One of the most well-established mechanisms of action for 9-aminoacridines is their ability to intercalate into the parasitic DNA. The planar aromatic acridine ring system inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription.
Furthermore, this DNA intercalation can lead to the inhibition of topoisomerase II, an essential enzyme that manages DNA topology during replication. By stabilizing the covalent complex between topoisomerase II and DNA (the "cleavable complex"), 9-aminoacridine derivatives prevent the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately, cell death.[22]
Inhibition of Ribosome Biogenesis
Recent studies have revealed another important mechanism of action for 9-aminoacridine derivatives: the inhibition of ribosome biogenesis.[23] This process is fundamental for protein synthesis and cell growth. 9-Aminoacridine has been shown to inhibit both the transcription of ribosomal RNA (rRNA) precursors and their subsequent processing.[23] This dual inhibition leads to a rapid shutdown of ribosome production, depriving the parasite of the machinery needed for protein synthesis and ultimately leading to cell death.
Experimental Workflow for Antiparasitic Drug Discovery
The process of discovering and developing new antiparasitic drugs from 9-aminoacridine derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.
Conclusion
9-Aminoacridine derivatives represent a highly promising and versatile scaffold for the development of novel antiparasitic agents. Their potent activity against a range of clinically significant parasites, coupled with well-defined mechanisms of action targeting fundamental cellular processes, underscores their therapeutic potential. This technical guide provides a foundational resource for researchers in the field, summarizing key data on their synthesis, biological activity, and modes of action. Further research, focusing on lead optimization to enhance selectivity and in vivo efficacy, is crucial to translate the promise of these compounds into effective treatments for parasitic diseases. The detailed protocols and workflow diagrams presented herein are intended to facilitate and standardize these future research endeavors.
References
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2-Methoxyacridines and Their Bis- and Tetra-Acridine Complexes against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]
- 8. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti- Toxoplasma gondii Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New antiparasitic agents. III. Comparison between trypanocidal activities of some acridine derivatives against Trypanosoma cruzi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iddo.org [iddo.org]
- 15. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. e-mjm.org [e-mjm.org]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase [jove.com]
- 21. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(acridin-9-ylamino)benzoic acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(acridin-9-ylamino)benzoic acid is a fluorescent molecule belonging to the acridine family of compounds. Acridine derivatives are well-known for their ability to intercalate with DNA and for their fluorescent properties, making them valuable tools in biological research and drug development. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in microscopy. The protocols outlined below are based on the known properties of similar acridine derivatives and general fluorescence microscopy principles, providing a strong starting point for experimental design.
Physicochemical and Spectral Properties
A summary of the key properties of this compound is provided in the table below. While specific excitation and emission maxima for this particular derivative are not extensively documented in publicly available literature, data from structurally similar acridine compounds suggest excitation in the blue range and emission in the green to yellow-orange range of the visible spectrum. It is recommended that users empirically determine the optimal excitation and emission wavelengths for their specific imaging setup.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 314.34 g/mol | [1] |
| CAS Number | 64894-83-3 | [1][2] |
| Appearance | Powder | [1] |
| Purity | ≥95% | [3] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [1] |
| Presumed Excitation Max | ~400-450 nm | Inferred from related acridine compounds |
| Presumed Emission Max | ~480-550 nm | Inferred from related acridine compounds[4] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is limited. | Inferred from related acridine compounds |
Mechanism of Action
The fluorescence of this compound is attributed to the planar acridine ring system. Similar to other acridine derivatives, it is presumed to act as a DNA intercalating agent. The flat acridine moiety inserts itself between the base pairs of the DNA double helix. This interaction can lead to an enhancement of its fluorescence quantum yield, making it a useful probe for visualizing nucleic acids, particularly in the cell nucleus.
References
Application Notes and Protocols for Labeling Nucleic Acids with 4-(acridin-9-ylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(acridin-9-ylamino)benzoic acid is a fluorescent molecule belonging to the acridine family of compounds. Acridine derivatives are well-known for their ability to intercalate into the base pairs of double-stranded DNA and interact with single-stranded nucleic acids. This property, coupled with their intrinsic fluorescence, makes them valuable tools for labeling nucleic acids. The covalent attachment of this compound to oligonucleotides and larger nucleic acid fragments enables a variety of applications in molecular biology, diagnostics, and drug development. Labeled nucleic acids can be used as probes in fluorescence in situ hybridization (FISH), as reporters in binding assays, and for studying nucleic acid-protein interactions. The acridine moiety's fluorescence is often sensitive to its local environment, providing a means to probe conformational changes in nucleic acids upon binding to target molecules.
Chemical Properties
The key chemical features of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 64894-83-3 |
| Molecular Formula | C₂₀H₁₄N₂O₂ |
| Molecular Weight | 314.34 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Principle of Labeling
The labeling strategy involves the covalent conjugation of this compound to a nucleic acid. This is typically achieved by first activating the carboxylic acid group of the acridine derivative to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with a primary amine group on the nucleic acid to form a stable amide bond. The primary amine can be introduced at the 5' or 3' terminus of a synthetic oligonucleotide or internally through the use of modified nucleosides.
Quantitative Data Summary
The following tables summarize the key quantitative data for nucleic acids labeled with this compound and related 9-aminoacridine derivatives.
Table 1: Fluorescence Properties of Acridine-Labeled DNA
| Parameter | Estimated Value | Notes |
| Excitation Maximum (λex) | ~420 - 450 nm | The exact maximum may vary depending on the local environment and the specific acridine derivative. |
| Emission Maximum (λem) | ~480 - 520 nm | A blue-green fluorescence is typical for acridine derivatives intercalated in dsDNA. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | The quantum yield is expected to increase significantly upon intercalation into DNA due to reduced non-radiative decay pathways. |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | At the absorption maximum. |
Table 2: DNA Binding Properties of Related 9-Aminoacridine-4-Carboxamides
| Compound Type | Binding Constant (Kb) (M⁻¹) | Technique Used |
| Monomeric 9-aminoacridine-4-carboxamide | 10³ - 10⁵ | Spectroscopic Titration |
| Dimeric 9-aminoacridine-4-carboxamide | 10⁵ - 10⁷ | Spectroscopic Titration |
Note: The binding affinity can be influenced by the linker and substituents on the acridine ring. The data presented is for related compounds and serves as an estimate.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound N-hydroxysuccinimide (NHS) Ester
This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester, making it reactive towards primary amines.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (optional, if using EDC hydrochloride)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution. If using EDC hydrochloride, add triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours under a dry atmosphere (e.g., under nitrogen or with a drying tube).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
If EDC was used, the reaction mixture can be used directly in the next step after dilution or purified.
-
For purification, evaporate the solvent under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM or ethyl acetate and purify by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the NHS ester and evaporate the solvent to obtain the purified product.
-
Store the activated ester under anhydrous conditions at -20°C.
Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol details the conjugation of the activated this compound NHS ester to an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide (e.g., with a 5'- or 3'-amino linker)
-
This compound NHS ester
-
0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Ethanol
-
3 M Sodium acetate, pH 5.2
Procedure:
-
Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO (e.g., 10-50 mM).
-
Add a 10-50 fold molar excess of the NHS ester solution to the oligonucleotide solution. The final concentration of the organic solvent should not exceed 20-30% of the total reaction volume.
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C in the dark.
-
After the incubation, precipitate the labeled oligonucleotide to remove unreacted dye. Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the labeled oligonucleotide in nuclease-free water or a suitable buffer.
Protocol 3: Purification and Characterization of Labeled Oligonucleotides
Purification: For applications requiring high purity, the labeled oligonucleotide should be purified by High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorption maximum of the acridine dye (~420 nm). The labeled oligonucleotide will have a longer retention time than the unlabeled one due to the hydrophobicity of the acridine group.
Characterization:
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A₂₆₀) and at the absorbance maximum of the acridine dye (A_dye).
-
Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm.
-
Calculate the concentration of the dye using its molar extinction coefficient.
-
The labeling efficiency (dye-to-oligonucleotide ratio) can be calculated as: Ratio = (A_dye / ε_dye) / (A₂₆₀_corrected / ε_oligo) where A₂₆₀_corrected = A₂₆₀ - (A_dye * CF₂₆₀) and CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the dye and determine the exact mass of the labeled oligonucleotide.
-
Visualizations
Caption: Experimental workflow for labeling nucleic acids.
Caption: Mechanism of action and applications.
Applications
-
Fluorescence Microscopy: Labeled oligonucleotides can be used as probes for Fluorescence In Situ Hybridization (FISH) to visualize the location of specific DNA or RNA sequences within cells and tissues.
-
DNA and RNA Quantification: The fluorescence of the acridine dye can be used to quantify the amount of labeled nucleic acid.
-
Studying Nucleic Acid-Protein Interactions: Changes in the fluorescence properties (intensity, polarization, or lifetime) of the acridine label upon protein binding can be used to study the kinetics and thermodynamics of these interactions.
-
Drug Development: As acridine derivatives are known to be biologically active, labeled oligonucleotides can be used in high-throughput screening assays to identify small molecules that bind to specific nucleic acid structures or inhibit nucleic acid-protein interactions. The displacement of the intercalated acridine probe by a test compound can be monitored by a decrease in fluorescence.
-
Förster Resonance Energy Transfer (FRET): The acridine moiety can serve as a donor or acceptor in FRET-based assays to measure distances and detect conformational changes in nucleic acids and their complexes.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive NHS ester | Use freshly prepared or properly stored NHS ester. Ensure anhydrous conditions during synthesis and storage. |
| Low pH of labeling buffer | Ensure the pH of the reaction buffer is between 8.5 and 9.0 to facilitate the reaction with the primary amine. | |
| Presence of primary amines in buffers | Use amine-free buffers (e.g., bicarbonate or phosphate) for the labeling reaction. | |
| Degradation of Oligonucleotide | Nuclease contamination | Use nuclease-free water and reagents. Maintain sterile working conditions. |
| High Background Fluorescence | Incomplete removal of unreacted dye | Repeat the ethanol precipitation step or use HPLC for purification. Size-exclusion chromatography can also be effective. |
| Precipitation of Labeled Oligo | Aggregation due to hydrophobic dye | Add a small amount of a non-ionic detergent (e.g., Tween-20) to the storage buffer. Store at a lower concentration. |
Safety Precautions
-
Acridine derivatives are potential mutagens and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in these protocols.
-
Dispose of chemical waste according to institutional guidelines.
References
Application Notes and Protocols: In Vitro Evaluation of 4-(Acridin-9-ylamino)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 4-(acridin-9-ylamino)benzoic acid derivatives, a class of compounds with significant potential in anticancer drug development. Acridine derivatives are known for their cytotoxic activity, primarily through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[1][2][3] This document outlines detailed protocols for key experiments and presents quantitative data to facilitate the assessment of these compounds.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic activity of various acridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 9-Acridinyl amino acid derivative 8 | A549 (Lung Carcinoma) | MTT | ≈ 6 | [2][4] |
| 9-Acridinyl amino acid derivative 9 | A549 (Lung Carcinoma) | MTT | ≈ 6 | [2][4] |
| Acridine-benzohydrazide 3c | A549 (Lung Adenocarcinoma) | MTT (24h) | 73 | [5] |
| Acridine-benzohydrazides 3a-3d | A549 (Lung Adenocarcinoma) | MTT (48h) | 37-62 | [5] |
| Sulfonamide acridine derivative 8b | HepG2 (Hepatocellular Carcinoma) | MTT | 14.51 | [3] |
| Sulfonamide acridine derivative 8b | HCT-116 (Colon Carcinoma) | MTT | 9.39 | [3] |
| Sulfonamide acridine derivative 8b | MCF-7 (Breast Adenocarcinoma) | MTT | 8.83 | [3] |
| Triazolyl-acridine MPSP-1 | MCF-7 (Breast Adenocarcinoma) | MTT | 1pM | [6] |
| Triazolyl-acridine MPSP-9 | MCF-7 (Breast Adenocarcinoma) | MTT | 1pM | [6] |
| Triazolyl-acridine MPSP-1 | HT-29 (Colon Adenocarcinoma) | MTT | 1pM | [6] |
| 9-Anilinoacridine derivative 9 | HeLa (Cervical Cancer) | MTT | 13.75 µg/ml | [7] |
| 9-Anilinoacridine derivative 9 | A-549 (Lung Cancer) | MTT | 18.75 µg/ml | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Acridine derivatives have been shown to induce cell cycle arrest at the G2/M or S phase.[2][4]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Some this compound derivatives have been shown to induce apoptosis.[3][8]
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell cycle analysis.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro evaluation of this compound derivatives.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway for apoptosis induction by acridine derivatives.
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties [mdpi.com]
- 6. Synthesis, Characterization and Biological Evaluation of Novel Triazolyl - Acridine Derivatives as Cytotoxic Agents - ProQuest [proquest.com]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Use of 4-(Acridin-9-ylamino)benzoic Acid in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known biological activities of 9-aminoacridine derivatives, which are structurally related to 4-(acridin-9-ylamino)benzoic acid. Specific experimental conditions and observed quantitative data may vary and should be optimized for your specific cell lines and research objectives.
Application Notes
Introduction
This compound is a heterocyclic compound belonging to the acridine family. Acridine derivatives are well-documented for their biological activities, including anticancer, and antiparasitic properties. The planar tricyclic acridine ring is known to intercalate into DNA and inhibit topoisomerase II, leading to the induction of cell cycle arrest and apoptosis in cancer cells. The benzoic acid moiety may influence the compound's solubility, cell permeability, and interactions with molecular targets.
Mechanism of Action
The primary mechanism of action for 9-aminoacridine derivatives involves:
-
DNA Intercalation: The planar acridine ring inserts itself between the base pairs of the DNA double helix. This distortion of the DNA structure can interfere with DNA replication and transcription.
-
Topoisomerase II Inhibition: These compounds can stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.
-
Induction of Apoptosis: The DNA damage caused by this compound is expected to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.
-
Cell Cycle Arrest: DNA damage checkpoints are often activated, leading to arrest at the G2/M phase of the cell cycle.
Key Signaling Pathways
Based on studies of related 9-aminoacridine compounds, this compound may modulate the following signaling pathways:
-
p53 Signaling Pathway: DNA damage can lead to the stabilization and activation of the p53 tumor suppressor protein, which in turn can induce the expression of pro-apoptotic proteins and cell cycle inhibitors.
-
PI3K/AKT/mTOR Pathway: Some 9-aminoacridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for the effects of this compound on various cancer cell lines. This data is for illustrative purposes and should be experimentally determined.
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 7.8 |
| HeLa | Cervical Cancer | 6.1 |
Table 2: Induction of Apoptosis by this compound in MCF-7 cells (24h treatment).
| Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 0 (Control) | 2.1 | 1.5 |
| 2.5 | 15.3 | 5.7 |
| 5.0 | 35.8 | 12.4 |
| 10.0 | 55.2 | 25.1 |
Table 3: Cell Cycle Analysis of HCT116 cells treated with this compound (24h treatment).
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 | 25.1 | 19.5 |
| 5.0 | 40.2 | 15.3 | 44.5 |
| 10.0 | 30.1 | 10.5 | 59.4 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a complete medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.
-
Cell Harvesting: After the incubation period (e.g., 24 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells with PBS and then resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: p53 signaling pathway activation.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Application Note: A Robust Protocol for the Synthesis of N-(9-Acridinyl) Amino Acid Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acridine is a planar, nitrogen-containing heterocyclic aromatic compound that serves as a foundational scaffold for a diverse range of bioactive derivatives.[1][2][3] These derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antitumor, antiparasitic, and anti-inflammatory properties.[1][4] The ability of the acridine ring to intercalate with DNA and inhibit enzymes like topoisomerase makes it a privileged structure in cancer chemotherapy; for instance, Amsacrine is a notable acridine-based anticancer agent used in treating leukemia.[5]
The derivatization of the 9-aminoacridine core with amino acids combines the potent bioactivity of the acridine scaffold with the structural diversity and biocompatibility of amino acids. This conjugation can modulate the compound's pharmacological properties, such as solubility, cell permeability, and target specificity. This application note provides a detailed, two-stage protocol for the synthesis of N-(9-acridinyl) amino acid derivatives, starting from the preparation of the key intermediate, 9-chloroacridine, followed by a one-pot reaction with the desired amino acid.
Overall Synthesis Workflow
The synthesis is a two-part process. First, the precursor 9-chloroacridine is synthesized from N-phenylanthranilic acid. Second, this precursor is used in a one-pot reaction to yield the final N-(9-acridinyl) amino acid derivatives.
Caption: General two-part workflow for synthesizing N-(9-acridinyl) amino acid derivatives.
Experimental Protocols
Protocol 1: Synthesis of 9-Chloroacridine (Precursor)
This protocol is adapted from established methods involving the cyclization of N-phenylanthranilic acid using phosphorus oxychloride.[6][7]
Materials:
-
N-phenylanthranilic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Round-bottom flask with reflux condenser
-
Nitrogen atmosphere setup
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
Place N-phenylanthranilic acid (e.g., 5.0 g, 0.023 mol) into a round-bottom flask equipped with a reflux condenser.
-
Under a nitrogen atmosphere, carefully add an excess of freshly distilled phosphorus oxychloride (e.g., 16 mL, 0.176 mol).[7]
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice in a beaker with constant stirring in a fume hood. This will hydrolyze the excess POCl₃.
-
The crude 9-chloroacridine will precipitate as a solid. Neutralize the acidic solution with a suitable base (e.g., 0.5% ammonia) until the solution becomes milky.[8]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure 9-chloroacridine as a crystalline solid.[8] The expected melting point is 117–118 °C.[7]
Protocol 2: One-Pot Synthesis of N-(9-Acridinyl) Amino Acid Derivatives
This protocol details a modified, one-pot procedure for coupling 9-chloroacridine with various amino acids.[1][3] This method avoids the isolation of the 9-alkoxy intermediate.
Materials:
-
9-Chloroacridine (from Protocol 1)
-
Selected amino acid (e.g., 4-aminobutyric acid, 6-aminohexanoic acid)
-
Sodium metal
-
Anhydrous methanol or ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Preparative Thin Layer Chromatography (PTLC) supplies
-
Chloroform and methanol (for chromatography)
Procedure:
-
Prepare Sodium Alkoxide Solution: In a separate flask, carefully dissolve a piece of sodium metal in anhydrous methanol or ethanol to prepare a fresh solution of sodium methoxide or sodium ethoxide.
-
Reaction Setup: In a round-bottom flask, dissolve 9-chloroacridine (1.0 eq., e.g., 0.3 mmol) in methanol (e.g., 3 mL).[1]
-
Add the freshly prepared sodium alkoxide solution (e.g., 3 mL) to the 9-chloroacridine solution.
-
First Reflux: Heat the mixture to reflux and maintain for approximately 2.5 hours.[1] This step forms the reactive 9-methoxyacridine intermediate in situ.
-
Amino Acid Addition: After 2.5 hours, add the desired amino acid (1.4 eq., e.g., 0.42 mmol) directly to the reaction mixture.[3]
-
Second Reflux: Continue to reflux the mixture for an additional 4 hours.
-
Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude residue is then purified using preparative thin-layer chromatography (PTLC) with a suitable mobile phase, such as chloroform/methanol (9:2 v/v).[1]
-
The purified product band is scraped from the plate, and the compound is extracted with a suitable solvent. After solvent evaporation, the final N-(9-acridinyl) amino acid derivative is obtained, typically as a yellow crystalline solid.[1]
Application: Antitumor Mechanism of Action
N-(9-acridinyl) derivatives often exert their cytotoxic effects by targeting DNA. Their planar aromatic core allows them to intercalate between DNA base pairs, while the side chains can interact with enzymes like Topoisomerase II. This interaction stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of DNA strands and leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Caption: Proposed mechanism of antitumor activity for N-(9-acridinyl) derivatives.
Quantitative Data Summary
The synthesized derivatives can be evaluated for their biological activity. The following table summarizes cytotoxicity (CC₅₀) and anti-parasitic activity data for selected N-(9-acridinyl) amino acid derivatives against Toxoplasma gondii.[1][2][3]
| Compound ID | Amino Acid Side Chain | Cytotoxicity CC₅₀ (µM) on Vero cells[1] | Anti-T. gondii Activity (% Reduction)[1] | Purity (%)[1] |
| AAD6 | 8-aminooctanoic acid | 154.10 | 11.1 | 99.1 |
| AAD7 | 6-aminohexanoic acid | 104.20 | 33.3 | 98.7 |
| AAD8 | 4-aminobutanoic acid | 41.72 | 22.2 | 98.9 |
Note: Lower CC₅₀ values indicate higher cytotoxicity. The data suggests that the length of the amino acid side chain is a key factor affecting both toxicity and biological activity.[1][2]
Conclusion
This application note provides a comprehensive and reproducible methodology for the synthesis of N-(9-acridinyl) amino acid derivatives. The described two-part process, featuring a one-pot coupling reaction, is an efficient route to generate a library of diverse compounds for screening in drug discovery programs. The presented data highlights the potential of these derivatives as potent biological agents, and the outlined protocols offer a solid foundation for researchers aiming to explore this valuable chemical space.
References
- 1. mdpi.com [mdpi.com]
- 2. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti- Toxoplasma gondii Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Cell Cycle Analysis Using 4-(acridin-9-ylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Acridin-9-ylamino)benzoic acid is a member of the acridine class of compounds, which are known for their ability to intercalate into DNA. Acridine derivatives have been extensively studied for their potential as anticancer agents due to their cytotoxic properties. A well-characterized compound in this family, amsacrine (m-AMSA), functions as a topoisomerase II inhibitor, leading to DNA damage and subsequent cell cycle arrest, primarily in the G2/M phase.[1][2][3][4] This document provides a detailed protocol for utilizing this compound to analyze its effects on the cell cycle of cultured cancer cells. The methodologies described herein are based on established techniques for cell cycle analysis by flow cytometry using propidium iodide (PI) staining.
Principle and Mechanism of Action
Acridine derivatives, including this compound, are planar molecules that can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[1][4] This distortion of the DNA structure can interfere with the processes of DNA replication and transcription.[1]
Furthermore, many acridine compounds are potent inhibitors of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1][5][6] By stabilizing the covalent complex between topoisomerase II and DNA, these inhibitors lead to the accumulation of double-strand breaks.[1] The presence of these DNA breaks triggers the activation of cell cycle checkpoints, which halt cell cycle progression to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. The primary cell cycle arrest induced by topoisomerase II inhibitors typically occurs at the G2/M checkpoint.[5][6][7]
Data Presentation
The following table summarizes representative quantitative data from a cell cycle analysis of a cancer cell line treated with an acridine derivative. This data is illustrative of the expected outcome when using this compound.
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 | 1.5 ± 0.5 |
| This compound | 1 | 48.7 ± 2.9 | 20.1 ± 2.2 | 31.2 ± 2.6 | 3.2 ± 0.8 |
| This compound | 5 | 35.4 ± 3.5 | 15.6 ± 1.9 | 49.0 ± 4.1 | 8.7 ± 1.2 |
| This compound | 10 | 28.1 ± 2.7 | 10.2 ± 1.5 | 61.7 ± 5.3 | 15.4 ± 2.1 |
Note: The data presented are hypothetical and for illustrative purposes, based on the known effects of related acridine compounds. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, MCF-7) in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (typically 2-5 x 10^5 cells/well).
-
Cell Adherence: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated samples).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect on the cell cycle.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is adapted from standard procedures for cell cycle analysis.[8][9][10][11][12]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation:
-
Gently resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution based on the DNA content histogram.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for G2/M cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
References
- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Amsacrine - Wikipedia [en.wikipedia.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. revvity.com [revvity.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes & Protocols: Acridine Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly in oncology.[1] The planar tricyclic structure of the acridine core allows for intercalation into DNA, a mechanism that has been a cornerstone of their anti-cancer activity.[2] However, recent research has unveiled a broader spectrum of mechanisms through which these compounds exert their cytotoxic effects, making them a versatile scaffold for the development of novel anti-cancer agents.[3] This document provides an overview of the applications of acridine compounds in cancer research, including their mechanisms of action, quantitative efficacy data, and detailed protocols for their evaluation.
Mechanisms of Anti-Cancer Activity
Acridine compounds combat cancer through a variety of mechanisms, often targeting fundamental cellular processes. The primary modes of action include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of acridines allows them to insert between the base pairs of DNA, disrupting DNA replication and transcription.[2] Many acridine derivatives are also potent inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA topological stress during replication and transcription.[4][5] This dual action leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. Amsacrine is a well-known example of an acridine derivative that functions as a topoisomerase II inhibitor.[6]
-
Induction of Apoptosis: Acridine compounds can induce programmed cell death through both intrinsic and extrinsic pathways. For instance, some derivatives have been shown to activate the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax.[7] Another study demonstrated that a novel benzimidazole acridine derivative activates both intrinsic and extrinsic death pathways in a time- and concentration-dependent manner.[8]
-
Modulation of Cellular Signaling Pathways: Acridines can interfere with various signaling cascades that are critical for cancer cell proliferation and survival. Research has shown their ability to modulate pathways such as the ROS-JNK1, ERK, and JNK pathways.[8][9]
-
Inhibition of Tubulin Polymerization: Certain acridine and quinoline derivatives have been designed to target the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization.[10] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.[11]
-
Other Mechanisms: Other notable mechanisms include the inhibition of telomerase, an enzyme essential for maintaining telomere length and enabling replicative immortality in cancer cells, and the inhibition of PARP-1, an enzyme involved in DNA repair.[4][8] Some acridines, like acriflavine, have also been identified as potent inhibitors of the hypoxia-inducible factor (HIF-1), a key regulator of tumor adaptation to hypoxic environments.[12]
Quantitative Data on Anti-Cancer Activity
The anti-cancer efficacy of various acridine derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for selected acridine compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| ACS03 | HCT-116 (Colon Carcinoma) | 23.11 ± 1.03 | [8] |
| Compound 3b | HepG-2 (Hepatocellular Carcinoma) | 0.261 | [10] |
| Compound 4c | A2780 (Ovarian Cancer) | 5.23 | [11] |
| Compound 4g | PC3 (Prostate Cancer) | 5.23-24.32 | [11] |
| Compound 4k | MCF-7 (Breast Cancer) | 4.98 | [13] |
| Compound 6c | MCF-7 (Breast Cancer) | 5.85 | [13] |
| AMTAC-19 | HCT-116 (Colorectal Carcinoma) | 10.35 ± 1.66 | [9] |
| 9-phenylbutyl acridine (16h) | A2058 (Melanoma) | 3 - 6 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of acridine compounds on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Acridine compound stock solution (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the acridine compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with acridine compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Acridine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the acridine compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of Acridine-Induced Apoptosis
Caption: Acridine compounds induce apoptosis through multiple mechanisms.
Experimental Workflow for Evaluating Anti-Cancer Activity
Caption: Workflow for assessing acridine compound anti-cancer effects.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Acridine Analogs: Pharmacological Significance and...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel acridine and quinoline derivatives as tubulin polymerization inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(acridin-9-ylamino)benzoic acid as an Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives have long been recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The planar tricyclic structure of the acridine nucleus allows for intercalation into DNA, a primary mechanism of its antimicrobial action. 4-(acridin-9-ylamino)benzoic acid, a derivative of 9-aminoacridine, is a subject of interest for its potential as a novel antibacterial agent. This document provides an overview of the potential antibacterial applications of this compound, protocols for its evaluation, and a summary of the expected activity based on related compounds.
Disclaimer: As of the latest literature review, specific quantitative antibacterial data (e.g., Minimum Inhibitory Concentration - MIC) for this compound has not been extensively published. The data presented herein is based on the known activities of structurally similar 9-aminoacridine derivatives and should be used as a guideline for investigational studies.
Data Presentation: Antibacterial Activity of 9-Aminoacridine Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 9-aminoacridine derivatives against common bacterial strains. This data provides a comparative baseline for the expected activity of this compound.
Table 1: MIC of 9-Aminoacridine against ESKAPE Pathogens
| Bacterial Strain | MIC Range (µg/mL) |
| Klebsiella pneumoniae | 8 - 16 |
| Acinetobacter baumannii | Moderate to no activity |
| Pseudomonas aeruginosa | Moderate to no activity |
| Enterococcus faecium | Moderate to no activity |
| Staphylococcus aureus | See Table 2 |
| Enterobacter species | Moderate to no activity |
Data is representative of 9-aminoacridine and its close derivatives.[1]
Table 2: MIC of 9-Aminoacridine Derivatives against Staphylococcus aureus
| Derivative | Strain | MIC (µM) |
| Acriflavine | S. aureus | 120 |
| Flavicid | S. aureus | 10 |
| Quaternized styrylacridines | S. aureus | ~5 |
| Mepacrine | S. aureus | 600 |
This table illustrates the impact of substitutions on the acridine core on antibacterial potency.[2]
Mechanism of Action
The primary antibacterial mechanism of 9-aminoacridine derivatives is believed to be the inhibition of bacterial growth through multiple modes of action:
-
DNA Intercalation: The planar aromatic acridine ring intercalates between the base pairs of bacterial DNA. This interaction can inhibit DNA replication and transcription, leading to bacteriostatic or bactericidal effects.[2][3]
-
Topoisomerase II Inhibition: Some acridine derivatives can stabilize the complex between DNA and topoisomerase II, leading to DNA strand breaks and cell death.[3]
-
Disruption of Proton Motive Force (PMF): Recent studies on 9-aminoacridine suggest that it can disrupt the proton motive force across the bacterial cell membrane, which is crucial for ATP synthesis and other essential cellular processes.[1]
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from standard methods for determining the MIC of antimicrobial substances.
1. Materials and Reagents:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile saline (0.85% NaCl)
-
Incubator (37°C)
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB. b. Incubate at 37°C for 18-24 hours. c. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
3. Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). b. In a 96-well plate, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the stock solution to well 1. d. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
4. Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. b. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. c. Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. c. Optionally, read the absorbance at 600 nm using a microplate reader.
Protocol 2: Agar Dilution Method for MIC Determination
This method is an alternative to the broth microdilution method.
1. Materials and Reagents:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
Sterile petri dishes
-
Inoculum replicator (optional)
2. Preparation of Agar Plates with Compound: a. Prepare a stock solution of the compound in a suitable solvent. b. Prepare molten MHA and cool it to 45-50°C. c. Add appropriate volumes of the compound stock solution to the molten agar to achieve the desired final concentrations. d. Pour the agar into sterile petri dishes and allow them to solidify. e. Include a control plate with no compound.
3. Inoculation and Incubation: a. Prepare the bacterial inoculum as described in Protocol 1. b. Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate. An inoculum replicator can be used to test multiple strains simultaneously. c. Allow the inoculum spots to dry and then incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of the compound that prevents the visible growth of the bacteria on the agar surface.
Conclusion
While specific antibacterial data for this compound is not yet widely available, the established activity of related 9-aminoacridine derivatives suggests its potential as a promising antibacterial agent. The provided protocols offer a standardized approach for researchers to evaluate its efficacy against a range of bacterial pathogens. Further investigation into its specific mechanism of action and spectrum of activity is warranted to fully understand its therapeutic potential.
References
- 1. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 9-Aminoacridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, antiviral, and antibacterial properties.[1][2][3] Their planar structure allows them to intercalate with DNA, and they can also inhibit crucial enzymes like topoisomerase, making them valuable scaffolds for drug development.[1][4][5] This document provides detailed application notes and protocols for the one-pot synthesis of 9-aminoacridine derivatives, along with their biological evaluation.
The traditional multi-step synthesis of these derivatives can be time-consuming and labor-intensive.[5] One-pot syntheses offer a more efficient and streamlined approach, reducing reaction time, and simplifying purification processes.[5][6] Here, we focus on a versatile one-pot method for generating libraries of 9-aminoacridine derivatives.
Synthesis Workflow
The one-pot synthesis of 9-aminoacridine derivatives can be conceptually broken down into the formation of the acridine core followed by the introduction of the amino side chain. One efficient method involves the synthesis of a 9-chloroacridine intermediate, which is then reacted with a suitable amine. The following diagram illustrates a general workflow.
Caption: General workflow for the synthesis of 9-aminoacridine derivatives.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 9-Chloroacridine Intermediate
This protocol is adapted from methods involving the Ullmann condensation followed by a cyclization reaction.[7][8]
Materials:
-
Substituted 2-chlorobenzoic acid
-
Substituted aniline
-
Potassium carbonate (K₂CO₃)
-
Copper (Cu) powder
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask, add the substituted 2-chlorobenzoic acid (1 equivalent), substituted aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper powder (0.1 equivalents).
-
Add DMF as the solvent and heat the mixture to reflux (around 150-160°C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the formation of the N-phenylanthranilic acid is complete, cool the reaction mixture to room temperature.
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the reaction mixture at 0°C.
-
After the addition is complete, heat the mixture to reflux (around 110°C) for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9-chloroacridine intermediate. This intermediate can often be used in the next step without further purification.
Protocol 2: One-Pot Synthesis of 9-Aminoacridine Derivatives from 9-Chloroacridine
This protocol describes the final step of substituting the chloro group with an amino side chain.[9]
Materials:
-
Crude 9-chloroacridine intermediate from Protocol 1
-
Primary amine or diamine
-
Phenol (as solvent and catalyst) or an inert solvent like DMF with a base (e.g., triethylamine)[9]
Procedure:
-
Combine the crude 9-chloroacridine intermediate (1 equivalent) and the desired primary amine or diamine (1.5 equivalents) in a reaction vessel.
-
Add phenol as the solvent and heat the mixture to 100-120°C for 4-8 hours, monitoring the reaction by TLC.
-
Alternatively, dissolve the reactants in DMF, add triethylamine (2 equivalents), and heat to 120-130°C for 10-12 hours.[9]
-
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent.
-
Wash the organic layer with a dilute base solution (e.g., 1M NaOH) to remove phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 9-aminoacridine derivative.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of 9-aminoacridine derivatives.
Table 1: Synthesis Yields of 9-Aminoacridine Derivatives
| Compound | R1 group on Acridine | R2 group on Amino Side Chain | Yield (%) | Reference |
| 1 | H | 4-methylphenyl | 78 | [7] |
| 2 | 2-methoxy | 3-(trifluoromethyl)phenyl | 85 | [7] |
| 3 | H | 2-pyridyl | 65 | [6] |
| 4 | H | 3-pyridyl | 72 | [6] |
Table 2: Anticancer Activity of 9-Aminoacridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | CTC₅₀ (µg/mL) | Reference |
| 5b | HeLa (Cervical Cancer) | - | 47.50 | [4][10] |
| 5e | A-549 (Lung Cancer) | - | 100 | [4][10] |
| Compound 9 | HeLa (Cervical Cancer) | - | 13.75 | [7][11] |
| Compound 9 | A-549 (Lung Cancer) | - | 18.75 | [7][11] |
| Quinacrine | A549 + ACE2 | 0.19 | - | [12] |
| Pyronaridine | A549 + ACE2 | 0.23 | - | [12] |
Mechanism of Action and Signaling Pathways
9-Aminoacridine derivatives exert their biological effects through various mechanisms, primarily as DNA intercalating agents and topoisomerase inhibitors.[1][5] Their activity often leads to cell cycle arrest and apoptosis.[13][14] Furthermore, some derivatives have been shown to modulate key cellular signaling pathways.[13][14]
The diagram below illustrates the induction of p53 function by certain 9-aminoacridine derivatives through the suppression of NF-κB activity.[5]
Caption: Modulation of NF-κB and p53 pathways by 9-aminoacridine derivatives.
Conclusion
The one-pot synthesis methodologies presented here offer an efficient route to a diverse range of 9-aminoacridine derivatives. These compounds continue to be a rich source of lead structures in drug discovery. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on the 9-aminoacridine scaffold. Further investigations into the structure-activity relationships and mechanisms of action of these derivatives are warranted to unlock their full therapeutic potential.
References
- 1. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 9 aminoacridine | PPT [slideshare.net]
- 4. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 6. cris.ariel.ac.il [cris.ariel.ac.il]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
Troubleshooting & Optimization
Improving solubility of 4-(acridin-9-ylamino)benzoic acid for experiments
Welcome to the technical support center for 4-(acridin-9-ylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and solubilization of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a derivative of acridine and benzoic acid. Acridine derivatives are known for a range of biological activities, including potential anti-tumor and anti-parasitic properties. This compound is typically supplied as a powder for research and development purposes.[1][2]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
A2: Like many aromatic carboxylic acids, this compound is expected to have low solubility in aqueous solutions, particularly at neutral or acidic pH. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cell viability.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound as a powder in a tightly sealed container, protected from light and moisture, at room temperature.[1]
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can be a method to increase the solubility of some compounds. However, the thermal stability of this compound should be considered. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period.[3] Always check for any signs of degradation after heating.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to solubilizing this compound for your experiments.
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.
Cause: The compound is precipitating out of the aqueous solution upon dilution of the organic solvent. This is a common issue for poorly soluble compounds.
Solutions:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your experimental medium.
-
Increase the DMSO Concentration (with caution): You can try to increase the final percentage of DMSO in your medium, but be aware that DMSO concentrations above 0.5-1% can be toxic to many cell lines. Always run a vehicle control with the same concentration of DMSO to assess its effect.
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous medium to help maintain the compound's solubility.
-
pH Adjustment: Since the compound has a carboxylic acid group, its solubility is pH-dependent. Increasing the pH of the aqueous medium to slightly alkaline conditions (e.g., pH 7.4-8.0) can increase the solubility of the carboxylate salt form.
Solubility Data of Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| Benzoic Acid | Water | 25 | 3.44 g/L[4] |
| Water | 100 | 56.31 g/L[4] | |
| Ethanol | 23 | 55.9 g/100 g[4] | |
| DMSO | - | 24 mg/mL[5] | |
| 4-Aminobenzoic Acid | Water | 25 | 5.39 g/L[6] |
| Water (boiling) | 100 | 1 g in 90 mL[6] | |
| Ethanol | - | 1 g in 8 mL[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the tube vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure all solid has dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubilization
-
Prepare a Suspension: Suspend the weighed this compound in your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
Adjust pH: Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.
-
Observe Dissolution: Continue to add NaOH until the compound dissolves. The pH at which the compound fully dissolves will depend on its pKa.
-
Final pH Adjustment: Once dissolved, carefully adjust the pH back to your desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Be aware that the compound may precipitate if the pH is lowered significantly.
-
Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before use in cell culture experiments.
Visualizations
Logical Workflow for Solubilization Troubleshooting
Caption: Troubleshooting workflow for solubilizing this compound.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of a poorly soluble compound.
References
Preventing photobleaching of 4-(acridin-9-ylamino)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 4-(acridin-9-ylamino)benzoic acid during fluorescence microscopy experiments.
Troubleshooting Guide
Issue 1: Rapid loss of fluorescence signal during imaging.
Possible Cause: Photobleaching of the this compound molecule due to excessive exposure to excitation light.
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Minimize Exposure Time: Decrease the image acquisition time or use a more sensitive detector. For time-lapse imaging, increase the interval between acquisitions.
-
Use an Antifade Reagent: Incorporate an antifade reagent into the mounting medium. A selection of common antifade reagents is provided in Table 1.
-
Optimize Imaging Buffer: Ensure the imaging buffer has a pH that is optimal for the fluorescence of this compound. For some fluorophores, deoxygenating the buffer can also reduce photobleaching.
Issue 2: High background fluorescence obscuring the signal.
Possible Cause: Non-specific binding of the fluorescent molecule or autofluorescence from the sample or mounting medium.
Solutions:
-
Washing Steps: Ensure adequate washing steps are performed after staining to remove unbound this compound.
-
Blocking: Use a suitable blocking buffer to minimize non-specific binding sites.
-
Antifade Reagent Selection: Some antifade reagents, like those containing p-phenylenediamine (PPD), can contribute to background fluorescence, especially with UV excitation.[1] Consider using an alternative antifade reagent.
-
Spectral Unmixing: If autofluorescence is a known issue with the sample, use spectral imaging and linear unmixing to separate the specific signal from the autofluorescence.
Issue 3: Inconsistent fluorescence intensity between samples.
Possible Cause: Variability in staining protocol, mounting, or imaging conditions.
Solutions:
-
Standardize Protocols: Ensure all steps of the staining and mounting protocol are performed consistently across all samples.
-
Control for Photobleaching: Image all samples under identical illumination conditions (laser power, exposure time, etc.). To account for photobleaching during multi-position imaging, a photobleaching correction curve can be generated.[2]
-
Fresh Reagents: Use freshly prepared staining and mounting solutions to avoid degradation of the fluorophore or antifade reagents.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. For acridine derivatives, this process is often mediated by reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[3] These reactive species are generated when the fluorophore in its excited triplet state interacts with molecular oxygen.
Q2: Which antifade reagent is best for this compound?
A2: The optimal antifade reagent can be application-dependent. While specific data for this compound is limited, reagents effective for other acridine dyes, such as acridine orange, are a good starting point. Commonly used antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.[4][5] It is recommended to test a few different reagents to determine the most effective one for your specific experimental conditions. A summary of common antifade reagents is provided in Table 1.
Q3: Can I prepare my own antifade mounting medium?
A3: Yes, you can prepare your own antifade mounting medium. A common recipe involves dissolving an antifade agent, such as DABCO or NPG, in a glycerol-based buffer. See the Experimental Protocols section for a sample protocol.
Q4: How can I quantitatively measure the photostability of this compound in my experiments?
A4: You can quantify photostability by measuring the rate of fluorescence decay under continuous illumination. This involves acquiring a time-lapse series of images of your stained sample and plotting the fluorescence intensity of a region of interest (ROI) over time. The resulting decay curve can be fitted to an exponential function to determine the photobleaching rate constant.[6]
Q5: Are there any alternatives to using antifade reagents?
A5: While antifade reagents are highly effective, other strategies can also minimize photobleaching. These include choosing more photostable fluorophores if possible, reducing the oxygen concentration in the sample environment (e.g., by using oxygen scavenging systems), and employing advanced imaging techniques like two-photon excitation microscopy, which can reduce phototoxicity and photobleaching in thick samples.[4]
Data Presentation
Table 1: Common Antifade Reagents for Fluorescence Microscopy
| Antifade Reagent | Common Working Concentration | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | 0.1 - 1 mg/mL | Highly effective for many fluorophores.[1] | Can be toxic, may reduce initial fluorescence intensity, and can cause background fluorescence.[1][7] Reacts with cyanine dyes.[1] |
| n-Propyl gallate (NPG) | 2% (w/v) | Less toxic than PPD and can be used with live cells.[5] | Can be difficult to dissolve. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2.5% (w/v) | Less toxic than PPD. | Generally less effective than PPD.[7] |
| Trolox | 2 mM | Water-soluble vitamin E analog, effective antioxidant, and suitable for live-cell imaging. | May require optimization of working concentration. |
| Sodium Dithionite | 10 mM | Reported to be effective for acridine orange.[3] | Can reduce the initial fluorescence intensity. |
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium (DABCO-based)
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x solution
-
Distilled water
-
pH meter
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Weigh 1.25 g of DABCO and add it to a 50 mL conical tube.
-
Add 5 mL of 10x PBS to the tube.
-
Add 45 mL of glycerol to the tube.
-
Add a stir bar and place the tube on a stir plate. Stir until the DABCO is completely dissolved. This may take several hours.
-
Adjust the pH of the solution to ~8.6 using 0.1 M HCl or 0.1 M NaOH, if necessary.
-
Store the mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Quantitative Assessment of Photobleaching
Materials:
-
Fluorescence microscope with a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Sample stained with this compound and mounted with or without an antifade reagent.
Procedure:
-
Sample Preparation: Prepare your sample as usual, mounting it in the desired medium.
-
Microscope Setup:
-
Turn on the microscope and select the appropriate filter set for this compound.
-
Set the excitation light to a constant, moderate intensity.
-
Choose an objective with the desired magnification.
-
-
Image Acquisition:
-
Locate a representative field of view.
-
Set up a time-lapse acquisition with a defined interval (e.g., every 5 seconds) and a set total duration (e.g., 5 minutes).
-
Start the time-lapse acquisition to continuously image the sample.
-
-
Data Analysis:
-
Open the acquired image sequence in your image analysis software.
-
Select a region of interest (ROI) that is clearly stained.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized mean fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to extract the photobleaching rate constant(s).
-
Visualizations
Caption: Workflow for quantitative assessment of photobleaching.
Caption: Logic diagram for troubleshooting rapid signal loss.
References
- 1. bidc.ucsf.edu [bidc.ucsf.edu]
- 2. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Inhibition of fading in fluorescence microscopy of fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. westmont.edu [westmont.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Staining with 4-(acridin-9-ylamino)benzoic acid
Welcome to the technical support center for 4-(acridin-9-ylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this fluorescent compound in staining experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the staining protocol with this compound. The solutions provided are based on general principles of fluorescence microscopy and experience with structurally similar acridine dyes.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | Suboptimal Dye Concentration: The concentration of the staining solution may be too low. | Prepare a fresh working solution and consider performing a concentration titration series (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions. |
| Incorrect Excitation/Emission Wavelengths: The microscope filter sets may not be appropriate for this compound. | While specific excitation and emission maxima for this compound are not readily published, acridine derivatives typically excite with blue light (~490 nm) and emit in the green spectrum (~520 nm).[1] Ensure your microscope is equipped with a suitable filter set (e.g., FITC/GFP). | |
| Photobleaching: The fluorescent signal is fading rapidly upon exposure to excitation light. | - Reduce the intensity of the excitation light. - Decrease the exposure time. - Use an anti-fade mounting medium. - Acquire images promptly after staining. | |
| Insufficient Incubation Time: The dye may not have had enough time to effectively stain the target structures. | Increase the incubation time. A typical starting point is 15-30 minutes, but this may need to be optimized. | |
| High Background Staining | Excessive Dye Concentration: Using too high a concentration of the stain can lead to non-specific binding and high background. | Titrate the concentration of this compound to a lower range. Refer to the concentration titration series mentioned above. |
| Inadequate Washing: Residual, unbound dye will contribute to background fluorescence. | Increase the number and/or duration of washing steps after staining. Use a gentle washing buffer like Phosphate-Buffered Saline (PBS). | |
| Cellular Autofluorescence: Some cell types naturally fluoresce, which can interfere with the signal from the stain. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral imaging and linear unmixing if your imaging system supports it. | |
| Uneven or Patchy Staining | Cell Clumping or Poor Adhesion: Cells that are not in a monolayer or are detaching can lead to inconsistent staining. | Ensure proper cell culture techniques to achieve a healthy, evenly distributed cell monolayer. Consider using coated coverslips to improve cell adhesion. |
| Incomplete Fixation or Permeabilization: If targeting intracellular structures, inadequate fixation or permeabilization can prevent the dye from reaching its target. | Optimize your fixation (e.g., paraformaldehyde concentration and incubation time) and permeabilization (e.g., Triton X-100 or saponin concentration and incubation time) protocols. | |
| Precipitation of the Dye: The staining solution may contain precipitates. | Ensure the dye is fully dissolved in the solvent before use. Consider filtering the staining solution through a 0.22 µm filter. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound staining?
A1: While the optimal concentration is application-dependent and should be determined empirically, a good starting point for acridine-based dyes is in the range of 1-10 µg/mL. For this compound (Molecular Weight: 314.34 g/mol ), this corresponds to approximately 3-30 µM. We recommend performing a concentration titration to find the ideal concentration for your specific experiment.
Q2: What are the excitation and emission wavelengths for this compound?
A2: Specific photophysical data for this compound is not widely published. However, based on its acridine core structure, it is expected to have an excitation maximum in the blue region of the spectrum (around 490 nm) and an emission maximum in the green region (around 520 nm).[1] It is advisable to use a standard FITC or GFP filter set for initial experiments.
Q3: What is the likely cellular target of this compound?
A3: Acridine derivatives are well-known DNA intercalating agents.[2] The planar acridine ring structure inserts itself between the base pairs of DNA. Therefore, the primary target is likely to be the cell nucleus, where it would bind to DNA. Some acridine dyes, like Acridine Orange, can also bind to RNA and accumulate in acidic organelles like lysosomes.[3][4]
Q4: Can I use this compound for live-cell imaging?
A4: Many acridine-based dyes are cell-permeable and can be used for live-cell imaging.[3] However, it is crucial to assess the potential cytotoxicity of this compound at the desired staining concentration and incubation time. A viability assay is recommended to ensure that the staining process does not adversely affect the cells.
Q5: How should I prepare and store a stock solution of this compound?
A5: It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Store the stock solution protected from light at -20°C. For working solutions, dilute the stock solution in a suitable buffer (e.g., PBS) immediately before use.
Experimental Protocols
General Staining Protocol for Cultured Cells
This protocol provides a general starting point for staining adherent cells. It is essential to optimize parameters such as dye concentration, incubation time, and washing steps for your specific cell type and experimental setup.
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation (Optional, for fixed-cell imaging):
-
Incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional, for intracellular targets in fixed cells):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound in PBS. A starting concentration of 5 µM is recommended.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with an appropriate filter set (e.g., excitation at ~490 nm and emission at ~520 nm).
Visualizations
Experimental Workflow for Optimizing Staining Concentration
Caption: Workflow for determining the optimal staining concentration.
Proposed Mechanism of Action: DNA Intercalation
Caption: Proposed mechanism of this compound as a DNA intercalating agent.
References
- 1. Acridine Orange | AAT Bioquest [aatbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular binding sites of acridine orange in living osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(acridin-9-ylamino)benzoic acid stability in aqueous solutions
Technical Support Center: 4-(Acridin-9-ylamino)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound, an acridine derivative, in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Acridine compounds generally exhibit greater stability in acidic conditions (pH < 4.8) and are prone to hydrolysis in alkaline environments (pH > 4.8)[1]. Increased temperature can accelerate degradation[1][2]. Exposure to light may also lead to decomposition, so it is recommended to handle and store solutions in the dark[1][3].
Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound?
A2: Based on the general stability of acridinium compounds, it is recommended to prepare and store aqueous solutions of this compound in acidic conditions, specifically at a pH below 4.8, to minimize hydrolysis[1].
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored in a dark place to prevent photodegradation[1][3]. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation. As a powder, the compound should be kept in a tightly sealed container in a dry place at room temperature[3].
Q4: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A4: this compound is a powder that may have limited aqueous solubility[3]. If you are experiencing dissolution issues, consider the following troubleshooting steps:
-
Adjusting the pH: Since the compound is an aminobenzoic acid, its solubility is likely pH-dependent. Try dissolving it in a slightly acidic or basic buffer, keeping in mind that alkaline conditions might affect its stability[1].
-
Using a Co-solvent: A small percentage of an organic co-solvent, such as DMSO or ethanol, can be used to initially dissolve the compound before diluting it with your aqueous buffer[4][5].
-
Sonication: Gentle sonication can help to break up powder aggregates and enhance dissolution.
-
Warming: Gently warming the solution may improve solubility, but be cautious as elevated temperatures can accelerate degradation[1][2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer after adding from a stock solution. | The compound has low solubility in the final buffer conditions (e.g., pH, ionic strength). | - Increase the percentage of co-solvent in the final solution (if experimentally permissible).- Re-evaluate the pH of the final buffer.- Prepare a more dilute final solution. |
| Loss of activity or inconsistent results over time. | The compound is degrading in the experimental solution. | - Prepare fresh solutions for each experiment.- Store stock and working solutions protected from light and at the appropriate temperature.- Evaluate the stability of the compound under your specific experimental conditions (see Experimental Protocol below). |
| Color change of the solution. | This could indicate degradation of the acridine core. | - Immediately prepare a fresh solution.- Review storage and handling procedures to ensure they minimize exposure to light and high temperatures. |
Experimental Protocol: Aqueous Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound in an aqueous solution over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Buffers of desired pH (e.g., phosphate buffer, citrate buffer)
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., DMSO or MeOH).
-
Working Solution (e.g., 10 µg/mL): Spike the appropriate volume of the stock solution into the pre-warmed (to the test temperature) aqueous buffer of choice to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on the aqueous stability.
3. Stability Study Conditions:
-
Incubation: Incubate the working solution under the desired experimental conditions. It is recommended to test various conditions:
-
Temperature: Room temperature (~25°C), 37°C
-
Light: Protected from light (wrapped in aluminum foil) and exposed to ambient light.
-
-
Time Points: Collect aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any potential degradation by freezing the samples at -80°C until analysis.
4. HPLC Analysis:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradants. A gradient method using water and ACN (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
Quantification: Create a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Analysis: Inject the samples from each time point and quantify the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Table 1: Example Stability Data for this compound (Hypothetical)
| Time (hours) | % Remaining (pH 4.0, 25°C, Dark) | % Remaining (pH 7.4, 25°C, Dark) | % Remaining (pH 7.4, 37°C, Dark) |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.3 | 93.1 | 82.4 |
| 24 | 95.2 | 85.4 | 65.7 |
| 48 | 90.7 | 73.9 | 48.2 |
Visualizations
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Caption: Hypothetical signaling pathway for acridine derivatives.[6][7]
References
- 1. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanochemazone.com [nanochemazone.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting low fluorescence signal with 4-(acridin-9-ylamino)benzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 4-(acridin-9-ylamino)benzoic acid in fluorescence-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound, offering potential causes and solutions.
Q1: Why is my fluorescence signal weak or absent?
A weak or non-existent fluorescence signal is a common issue that can arise from several factors related to the reagent, experimental protocol, or instrumentation.
| Potential Cause | Recommended Solution |
| Incorrect Excitation/Emission Wavelengths | Ensure that the excitation and emission wavelengths on your instrument are set optimally for this compound. While specific optima for this molecule can vary with the environment, a good starting point for acridine derivatives is excitation around 405 nm and emission detection between 460-530 nm.[1] |
| Low Probe Concentration | The concentration of the fluorescent probe may be too low for detection. Prepare fresh dilutions and consider performing a concentration titration to determine the optimal concentration for your specific application. |
| Photobleaching | Acridine-based dyes can be susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[1] To minimize this, reduce the exposure time and excitation light intensity. The use of an anti-fade mounting medium is also recommended for microscopy applications. |
| Suboptimal pH or Buffer Composition | The fluorescence of many probes is sensitive to the pH and composition of the surrounding medium. Ensure that the pH of your buffer is compatible with the probe and your experimental system. |
| Probe Degradation | Improper storage can lead to the degradation of the fluorescent probe. This compound should be stored in a dark, dry place at room temperature.[2][3] |
| Inefficient Staining | The staining protocol may not be optimal. Incubation times that are too short may not allow for sufficient probe penetration and binding. Optimize the incubation time and temperature. |
Q2: Why is the background fluorescence in my images high?
High background fluorescence can obscure the specific signal from your probe, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Using too high a concentration of the fluorescent probe can lead to high, non-specific background staining. Titrate the probe concentration to find a balance between a strong signal and low background. |
| Autofluorescence | Biological samples often exhibit autofluorescence from endogenous molecules.[4] To mitigate this, you can use appropriate spectral filtering, background subtraction, or include unstained control samples to identify and subtract the autofluorescent signal. |
| Insufficient Washing | Inadequate washing after the staining step can leave unbound probe in the sample, contributing to high background. Increase the number and duration of wash steps. |
| Non-Specific Binding | The probe may be binding non-specifically to cellular components or the substrate. Consider using a blocking agent, if appropriate for your assay, to reduce non-specific interactions. |
Q3: My signal appears diffuse and not localized to the expected region. What could be the cause?
Poor localization of the fluorescence signal can be due to issues with the experimental conditions or the health of the cells.
| Potential Cause | Recommended Solution |
| Cell Morphology and Health | Compromised cell health can lead to altered membrane permeability and probe distribution. Ensure that your cells are healthy and viable before and during the experiment. |
| Suboptimal Fixation/Permeabilization | For intracellular targets, the fixation and permeabilization steps are critical. If these are not adequate, the probe may not be able to reach its target, leading to diffuse staining. Optimize the fixation and permeabilization protocol for your cell type and target. |
| Probe Aggregation | At high concentrations, some fluorescent probes can form aggregates, which may appear as bright, non-specific puncta or a diffuse haze. Prepare fresh dilutions of the probe and vortex thoroughly before use. |
Experimental Protocols
Below is a general protocol for staining cells with an acridine-based fluorescent probe. This should be optimized for your specific cell type and experimental goals.
Protocol: Staining of Cultured Cells
-
Cell Preparation:
-
Plate cells on a suitable substrate (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired working concentration in an appropriate buffer (e.g., PBS, HBSS). The optimal concentration should be determined empirically but a starting point of 1-10 µM is recommended.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed buffer.
-
Add the staining solution containing this compound to the cells.
-
Incubate for a suitable duration (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C), protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed buffer to remove any unbound probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the acridine dye (e.g., excitation ~405 nm, emission ~460-530 nm).
-
To minimize photobleaching, use the lowest possible excitation intensity and exposure time that provides a detectable signal.
-
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Excitation Maximum (λex) | ~350-450 nm | Highly dependent on the specific acridine derivative and the local environment (e.g., solvent polarity, binding to macromolecules). |
| Emission Maximum (λem) | ~430-550 nm | Also highly dependent on the molecular environment. |
| Quantum Yield (Φ) | 0.1 - 0.9 (when bound to DNA) | The quantum yield of acridine orange is known to increase upon binding to DNA.[5] The fluorescence of this compound is also likely to be environmentally sensitive. |
| Molar Extinction Coefficient (ε) | >10,000 M⁻¹cm⁻¹ | Acridine derivatives typically have high molar extinction coefficients. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with low fluorescence signals.
Caption: A flowchart for troubleshooting low fluorescence signals.
Potential Signaling Pathway Visualization
Acridine-based fluorescent probes are well-known intercalating agents that bind to nucleic acids. Therefore, this compound can potentially be used to visualize processes involving changes in DNA or RNA accessibility or concentration.
Caption: Visualization of apoptosis detection using an intercalating dye.
References
- 1. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanochemazone.com [nanochemazone.com]
- 3. 64894-83-3|this compound|BLD Pharm [bldpharm.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background fluorescence in 4-(acridin-9-ylamino)benzoic acid staining
Disclaimer: This guide provides general troubleshooting strategies for reducing background fluorescence in immunofluorescence staining. Due to a lack of available scientific literature on the specific application of 4-(acridin-9-ylamino)benzoic acid in fluorescence microscopy at the time of publication, the following information is not tailored to this specific compound but addresses common challenges encountered in immunofluorescence workflows.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can mask your specific signal and lead to inaccurate results. This guide addresses common causes and provides solutions to help you achieve a clear, high-contrast image.
Question: What are the primary sources of background fluorescence in my immunofluorescence experiment?
Answer: Background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by the biological specimen itself. Common sources include:
-
Endogenous Molecules: Molecules like collagen, elastin, NADH, and riboflavin can fluoresce, particularly when excited with UV or blue light.[1]
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate in aging cells and are highly fluorescent across a broad spectrum.[2][3]
-
Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[1]
-
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with amines in the tissue to create fluorescent products.[2][3]
-
Non-Specific Antibody Binding: This occurs when primary or secondary antibodies bind to unintended targets in the sample.[4][5]
-
Reagent and Material Issues:
-
Contaminated Blocking Buffers: Some blocking agents, like BSA, may contain contaminating immunoglobulins.[6]
-
Excessive Antibody Concentration: Using too much primary or secondary antibody increases the likelihood of non-specific binding.[5][6]
-
Inadequate Washing: Insufficient washing can leave unbound antibodies in the sample.[5][7]
-
Mounting Medium: Some mounting media can contribute to background fluorescence.
-
Question: How can I identify the source of my high background?
Answer: Running proper controls is crucial for diagnosing the source of high background.
-
Unstained Control: Examine a sample that has not been stained with any fluorescent reagents. Any signal you observe is due to autofluorescence.
-
Secondary Antibody Only Control: This control is stained only with the secondary antibody. Signal in this sample indicates non-specific binding of the secondary antibody.
-
Isotype Control: This involves using an antibody of the same isotype and concentration as the primary antibody but one that does not target any known protein in the sample. This helps to determine if the background is due to non-specific binding of the primary antibody.
Frequently Asked Questions (FAQs)
Q1: What is the best way to reduce autofluorescence from lipofuscin?
A1: Lipofuscin is a common source of autofluorescence, especially in aged tissues. Several methods can be employed to reduce its impact:
-
Sudan Black B: This is a lipophilic dye that can effectively quench lipofuscin autofluorescence.[2] However, it may introduce some background in the far-red channel.[2]
-
TrueBlack® Lipofuscin Autofluorescence Quencher: This is a commercial reagent designed to quench lipofuscin with minimal introduction of background fluorescence.
-
Photobleaching: Exposing the sample to a light source before staining can help to reduce autofluorescence.[8]
Q2: Can my choice of fixative affect background fluorescence?
A2: Yes, the choice of fixative can significantly impact background fluorescence. Aldehyde fixatives are known to induce autofluorescence.[2][3] To minimize this:
-
Use the lowest effective concentration of the fixative.
-
Keep fixation times to a minimum. [2]
-
Consider using organic solvents like ice-cold methanol or ethanol for fixation if compatible with your antigen. [1]
-
Treat aldehyde-fixed tissues with a quenching agent like sodium borohydride. [2]
Q3: How do I optimize my antibody concentrations to reduce background?
A3: Titrating your primary and secondary antibodies is essential.
-
Primary Antibody: Perform a dilution series to find the lowest concentration that still provides a strong specific signal.
-
Secondary Antibody: A high concentration of secondary antibody is a common cause of high background. Typically, a concentration of 1 µg/mL is a good starting point for cell staining.
Q4: What are the best practices for blocking and washing to minimize non-specific binding?
A4: Proper blocking and thorough washing are critical.
-
Blocking: Use a blocking solution containing serum from the same species as the secondary antibody was raised in.[7] Bovine serum albumin (BSA) is also a common blocking agent.[7] Ensure the blocking step is sufficiently long.
-
Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[5][7] Using a detergent like Tween-20 in your wash buffer can also help.
Data on Background Reduction Strategies
| Method | Target of Reduction | Effectiveness | Potential Drawbacks |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Moderate to High[2] | Can have mixed results and may increase red blood cell autofluorescence.[2][9] |
| Sudan Black B | Lipofuscin autofluorescence | High[2] | Can introduce background in the far-red channel.[2] |
| Photobleaching | General autofluorescence | Effective[8][10] | Can be time-consuming. |
| Optimized Antibody Titration | Non-specific antibody binding | High | Requires initial optimization experiments. |
| Thorough Washing | Unbound antibodies | High | Can be time-consuming. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples
This protocol is for reducing autofluorescence caused by aldehyde fixation.
-
Prepare a fresh solution of 0.1% sodium borohydride in phosphate-buffered saline (PBS). Caution: Sodium borohydride is a hazardous chemical. Handle with appropriate safety precautions.
-
After fixation and permeabilization, incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with the standard immunofluorescence staining protocol (blocking, primary antibody, etc.).
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is for reducing autofluorescence from lipofuscin in tissue sections.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
After the secondary antibody incubation and washing steps, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash the samples extensively with PBS to remove excess Sudan Black B.
-
Mount the samples with an aqueous mounting medium.
Visualizations
Caption: A generalized workflow for a typical immunofluorescence experiment.
Caption: A decision tree for troubleshooting the source of high background fluorescence.
References
- 1. Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. nanochemazone.com [nanochemazone.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. New applications of the acridine orange fluorescence staining method: Screening for circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 64894-83-3|this compound|BLD Pharm [bldpharm.com]
- 8. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. pubcompare.ai [pubcompare.ai]
Technical Support Center: 4-(Acridin-9-ylamino)benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(acridin-9-ylamino)benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. How can I resolve this?
A1: This is a common issue due to the hydrophobic nature of the acridine core. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity. Some cell lines can tolerate up to 1% DMSO, but this should be determined empirically.
-
Serial Dilutions in Media: Instead of adding a small volume of a highly concentrated DMSO stock directly to a large volume of media, perform serial dilutions of your compound in the cell culture medium itself. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warming the Media: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Use of a Surfactant: For in vitro assays, a small, non-toxic concentration of a surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds. The optimal concentration needs to be determined for your specific cell line and assay.
-
Consider Alternative Solvents: While DMSO is the most common solvent, for certain applications, other solvents like ethanol or dimethylformamide (DMF) might be considered. However, their compatibility and toxicity with your cell line must be thoroughly evaluated.
Q2: I am observing inconsistent IC50 values for my this compound derivative in my cytotoxicity assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Compound Stability: Acridine derivatives can be sensitive to light and pH. Ensure your stock solutions are stored protected from light and at an appropriate temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium over the duration of the experiment should also be considered.
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Ensure you are using a consistent and optimized cell number for each experiment.
-
Assay-Specific Interferences: If you are using a colorimetric assay like the MTT assay, the yellow color of some acridine derivatives can interfere with the absorbance reading of the formazan product. Always include a "compound only" control (no cells) to measure the background absorbance of your compound at the assay wavelength.
-
Cell Line Variability: Ensure you are using a consistent passage number of your cell line, as cellular characteristics can change over time in culture.
Q3: What is the primary mechanism of cell toxicity for this compound derivatives?
A3: The primary mechanism of cytotoxicity for many acridine derivatives, including those related to this compound, involves their ability to intercalate into DNA. This intercalation disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. Additionally, some derivatives have been shown to be potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, which also triggers apoptotic pathways.[1]
Q4: Can this compound derivatives induce apoptosis? If so, through which pathway?
A4: Yes, many acridine derivatives are known to induce apoptosis. The specific pathway can be cell-type and derivative-dependent. However, a common mechanism involves the activation of intrinsic and extrinsic apoptotic pathways. For instance, some benzimidazole acridine derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway. This can result in the upregulation of pro-apoptotic proteins like DR5 (extrinsic pathway) and the activation of caspase-8, as well as the downregulation of anti-apoptotic proteins like Bcl-2 and activation of caspase-9 (intrinsic pathway), ultimately converging on the activation of executioner caspases-3 and -7.[2]
Troubleshooting Guides
Guide 1: Optimizing the MTT Cytotoxicity Assay
If you are encountering issues with the MTT assay when testing this compound derivatives, consider the following:
| Issue | Possible Cause | Recommended Solution |
| High Background Absorbance | The yellow color of the acridine derivative interferes with the formazan absorbance reading. | Include a "compound only" control (wells with media and your compound at all tested concentrations, but no cells). Subtract the average absorbance of these wells from your experimental wells. |
| Low Signal or Poor Dose-Response | Insufficient incubation time for formazan formation. Cell seeding density is too low or too high. Compound has precipitated out of solution. | Optimize the MTT incubation time (typically 1-4 hours). Determine the optimal cell seeding density that gives a linear response in the MTT assay. Visually inspect the wells for any precipitate before adding the MTT reagent. |
| Inconsistent Results Between Replicates | Uneven cell plating. Pipetting errors during compound or reagent addition. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and be consistent with your technique. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. |
Guide 2: Investigating the Mechanism of Action
To further elucidate the cytotoxic mechanism of your this compound derivative, consider the following experimental approaches:
| Experimental Question | Suggested Assay | Expected Outcome for an Apoptosis-Inducing Compound |
| Is the compound inducing apoptosis or necrosis? | Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry | An increase in the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) cell populations. |
| Which caspase cascade is activated? | Caspase Activity Assays (e.g., Caspase-3/7, -8, -9 Glo Assays) or Western Blot for cleaved caspases | Increased activity of initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) and executioner caspases (caspase-3/7). |
| Is the mitochondrial pathway involved? | Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRE) followed by Flow Cytometry or Fluorescence Microscopy | A decrease in mitochondrial membrane potential, indicating mitochondrial outer membrane permeabilization. |
| Does the compound affect the cell cycle? | Propidium Iodide (PI) Staining of DNA followed by Flow Cytometry | Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or S phase), indicating cell cycle arrest.[1] |
Quantitative Data
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 9-acridinyl amino acid derivatives, which are structurally related to this compound derivatives, against various cancer cell lines.
| Compound | R Group | K562 (IC50, µM) | A549 (IC50, µM) | MRC5 (IC50, µM) |
| 6 | 4-aminobutanoic acid | 13.9 ± 1.1 | 18.2 ± 1.5 | > 50 |
| 7 | 6-aminohexanoic acid | 10.5 ± 0.9 | 15.4 ± 1.3 | > 50 |
| 8 | L-phenylalanine | 8.7 ± 0.7 | 6.1 ± 0.5 | > 50 |
| 9 | L-tryptophan | 7.9 ± 0.6 | 6.3 ± 0.5 | > 50 |
| Amsacrine | (Reference drug) | 9.8 ± 0.8 | 11.2 ± 1.0 | 2.5 ± 0.2 |
| Data adapted from a study on 9-acridinyl amino acid derivatives.[1] |
Experimental Protocols
Protocol 1: Synthesis of 9-Acridinyl Amino Acid Derivatives
This is a general two-step procedure for the synthesis of 9-acridinyl amino acid derivatives, which can be adapted for this compound derivatives.[1]
Step 1: Synthesis of 9-chloroacridine
-
A mixture of N-phenylanthranilic acid and an excess of phosphorus oxychloride (POCl3) is refluxed for 2-3 hours.
-
The excess POCl3 is removed under reduced pressure.
-
The residue is poured onto a mixture of crushed ice and ammonia to precipitate the 9-chloroacridine.
-
The crude product is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of 9-Acridinyl Amino Acid Derivatives
-
A solution of 9-chloroacridine and the desired amino acid (or a derivative of 4-aminobenzoic acid) in phenol is heated at 120-130°C for 2-4 hours.
-
After cooling, the reaction mixture is treated with diethyl ether to precipitate the product.
-
The precipitate is filtered, washed with ether, and then dissolved in a sodium bicarbonate solution.
-
The product is reprecipitated by the addition of acetic acid.
-
The final product is collected by filtration, washed with water, and dried.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxicity of this compound derivatives.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the log of the compound concentration.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound derivatives.
Caption: Proposed apoptotic signaling pathway induced by acridine derivatives.
References
Optimizing reaction conditions for synthesizing acridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acridine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section is organized by common synthetic methods for preparing acridine derivatives: the Bernthsen synthesis, the Friedländer synthesis, and the Ullmann synthesis.
Bernthsen Acridine Synthesis
The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[1][2]
Question: My Bernthsen synthesis resulted in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Bernthsen synthesis are a common issue and can be attributed to several factors:
-
Inadequate Temperature: This reaction requires high temperatures, often between 200-270°C, for an extended period (e.g., 24 hours) when using conventional heating methods.[1] Insufficient heat can lead to incomplete reaction.
-
Suboptimal Catalyst Concentration: The amount of zinc chloride catalyst is crucial. While it is a necessary component, an excessive amount can sometimes hinder the reaction.
-
Reaction Time: The reaction is often slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time.
-
Microwave Irradiation as an Alternative: Consider using microwave irradiation, which has been shown to dramatically reduce reaction times to minutes and, in some cases, improve yields.[3]
Question: I am considering using microwave synthesis for the Bernthsen reaction. What are the advantages and what conditions should I start with?
Answer: Microwave-assisted organic synthesis offers several advantages for the Bernthsen reaction, including a significant reduction in reaction time and often an increase in product yield. It is also considered a greener chemistry approach.
For a starting point, you can mix the diarylamine, carboxylic acid, and zinc chloride in a 1:1:1 molar ratio and irradiate in a microwave reactor. A reaction time of a few minutes is often sufficient. It is important to monitor the reaction progress by thin-layer chromatography (TLC) to optimize the irradiation time.
Question: What are some common side products in the Bernthsen synthesis and how can I minimize them?
Answer: The high temperatures and strongly acidic conditions of the Bernthsen synthesis can lead to the formation of undesired byproducts through charring and other side reactions. To minimize these:
-
Optimize Reaction Temperature and Time: Avoid excessively high temperatures or prolonged heating, which can promote decomposition.
-
Use a Milder Catalyst: In some cases, polyphosphoric acid (PPA) can be used as a catalyst at lower temperatures, although this may also result in lower yields.
-
Purification: Careful purification of the crude product is essential to remove any byproducts.
Friedländer Annulation
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline or, in relevant cases, an acridine derivative.[1][2]
Question: My Friedländer synthesis is producing a mixture of products. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a potential issue in the Friedländer synthesis, especially when using unsymmetrical ketones. The regioselectivity is influenced by whether the reaction proceeds via an initial aldol condensation or through the formation of a Schiff base. To control the regioselectivity:
-
Choice of Catalyst: The reaction can be catalyzed by either acid or base. The choice of catalyst can influence the initial step and therefore the final product distribution. Experiment with both acidic (e.g., p-toluenesulfonic acid) and basic (e.g., potassium hydroxide) catalysts to determine the optimal conditions for your desired isomer.
-
Reaction Temperature: Temperature can also affect the selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.
Question: What are typical side reactions in the Friedländer synthesis?
Answer: Besides the formation of regioisomers, other potential side reactions include:
-
Self-condensation of the Carbonyl Compound: The ketone or aldehyde containing the α-methylene group can undergo self-condensation, especially under basic conditions.
-
Cannizzaro Reaction: If an aldehyde without an α-hydrogen is used under strong basic conditions, it can undergo a disproportionation reaction.
-
Formation of Tar-like materials: At higher temperatures, polymerization and decomposition can lead to the formation of intractable tars.
To mitigate these, carefully control the reaction temperature and the stoichiometry of the reactants. A slow addition of one reactant to the other can also be beneficial.
Ullmann Synthesis of Acridones and N-Arylanthranilic Acids
The Ullmann synthesis is a versatile method for preparing acridones, which are important precursors to acridine derivatives. The synthesis typically involves two main steps: the copper-catalyzed N-arylation of an anthranilic acid (or a derivative) followed by cyclization.[2][4]
Question: I am having trouble with the first step of the Ullmann synthesis, the formation of the N-arylanthranilic acid. The yield is consistently low. What can I do?
Answer: Low yields in the Ullmann condensation to form N-arylanthranilic acids can be due to several factors:
-
Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture. Ensure you are using anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reactants: The purity of the aryl halide and the aniline derivative is important. Impurities can interfere with the catalytic cycle.
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (above 150°C).[5] Ensure your reaction is reaching the necessary temperature.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often used.[6] The choice of solvent can significantly impact the reaction outcome.
Question: During the cyclization of the N-arylanthranilic acid to the acridone, I am getting a lot of side products. What are they likely to be and how can I avoid them?
Answer: The cyclization of N-arylanthranilic acid is typically carried out in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid.[7] Side products can arise from:
-
Incomplete Cyclization: If the reaction is not heated for a sufficient time or at a high enough temperature, you may isolate unreacted starting material.
-
Sulfonation: When using sulfuric acid at high temperatures, sulfonation of the aromatic rings can occur.
-
Decarboxylation: Premature loss of the carboxylic acid group can lead to the formation of diphenylamine derivatives.
-
Formation of Isomers: If the N-arylanthranilic acid is unsymmetrically substituted, the cyclization can potentially lead to a mixture of isomeric acridones.
To improve the outcome, ensure the N-arylanthranilic acid is completely dry before adding it to the cyclizing agent. A gradual increase in temperature can also be beneficial.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bernthsen Acridine Synthesis
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | ZnCl₂ | 200-270 | 24 h | Low to Moderate | [1] |
| Conventional | PPA | Lower than ZnCl₂ | Shorter than ZnCl₂ | Lower than ZnCl₂ | N/A |
| Microwave | ZnCl₂ | 200-210 | 5 min | Up to 98% | N/A |
| Microwave | p-TSA | N/A | 4 min | 80% | N/A |
Table 2: Effect of Solvent on Ullmann C-N Coupling Yield
| Solvent | Yield (%) |
| Toluene | 63 |
| Benzene | 49 |
| DMF | 94 |
| THF | 90 |
| Water | 89 |
*Data adapted from a study on Ullmann coupling reactions and may serve as a general guide.[8]
Experimental Protocols
Protocol 1: Synthesis of 9-Phenylacridine via Microwave-Assisted Bernthsen Reaction
Materials:
-
Diphenylamine
-
Benzoic acid
-
Zinc chloride (ZnCl₂)
-
Chloroform
-
10% Sodium hydroxide (NaOH) solution
-
Distilled water
Procedure:
-
In a microwave-safe reaction vessel, combine diphenylamine (1 mmol), benzoic acid (1 mmol), and zinc chloride (1 mmol).
-
Place the vessel in a microwave reactor and irradiate at 450 W for 5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the crude product with chloroform (2 x 20 mL).
-
Wash the combined organic layers with 10% NaOH solution followed by distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
Materials:
-
o-Chlorobenzoic acid
-
Aniline
-
Cupric oxide (CuO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-chlorobenzoic acid (1 mol), aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g).[9]
-
Add a suitable solvent (e.g., DMF).
-
Heat the mixture under reflux for 7 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude N-phenylanthranilic acid.
-
The crude product can be purified by recrystallization.
Protocol 3: Purification of 9-Aminoacridine
Materials:
-
Crude 9-aminoacridine
-
Acetone
-
Activated carbon (Norit)
-
Aqueous ammonia (0.5%)
Procedure:
-
Dissolve the crude 9-aminoacridine in boiling acetone.[10]
-
Add a small amount of activated carbon and continue to boil for a few minutes.
-
Filter the hot solution to remove the activated carbon.
-
To the hot filtrate, add 0.5% aqueous ammonia until the solution becomes slightly milky.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold acetone, and dry to obtain pure 9-aminoacridine.
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing low product yield in acridine synthesis.
Caption: Key steps in the Bernthsen synthesis of 9-substituted acridines.
Caption: Two-step process for the Ullmann synthesis of acridones.
References
- 1. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-(acridin-9-ylamino)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(acridin-9-ylamino)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in obtaining a high-purity product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Question: My final product has a low melting point and a broad melting range. What are the likely impurities?
Answer: A low and broad melting point typically indicates the presence of impurities. The most common impurities are residual starting materials from the synthesis, such as 9-chloroacridine and 4-aminobenzoic acid, or byproducts from side reactions. Inadequate drying can also lead to the presence of residual solvents, which will also depress the melting point.
Troubleshooting Steps:
-
Identify Impurities: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare your product with the starting materials.
-
Re-purification: If starting materials are present, consider repeating the purification step. For persistent impurities, a different purification method may be necessary (e.g., switching from recrystallization to column chromatography).
-
Thorough Drying: Ensure the purified product is dried under a high vacuum for a sufficient period to remove all residual solvents.
Question: I am getting a very low yield after recrystallization. How can I improve it?
Answer: Low recovery during recrystallization can be due to several factors:
-
Using an excessive amount of solvent.
-
The compound being partially soluble in the cold solvent.
-
Premature crystallization during hot filtration.
-
Incomplete precipitation from the solution.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions near its boiling point is recommended.[1][2]
-
Solvent Selection: Test different solvent systems. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.[3]
-
Maximize Precipitation: After allowing the solution to cool to room temperature slowly, place it in an ice bath to maximize crystal formation.[3][4] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[4]
Question: The product color is darker than expected (e.g., dark brown instead of yellow). What could be the cause?
Answer: A darker color often suggests the presence of colored impurities, which could be degradation products or highly conjugated byproducts.
Troubleshooting Steps:
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes.[3] The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: If treatment with activated charcoal is insufficient, column chromatography is a more effective method for separating colored impurities.
Question: I'm having trouble purifying the compound using column chromatography. The compound is either not moving from the origin or is moving too fast.
Answer: This is a common issue related to the choice of the mobile phase (eluent).
Troubleshooting Steps:
-
TLC Analysis First: Before running a column, determine the optimal solvent system using TLC. The ideal eluent should give your product a retention factor (Rf) of approximately 0.3-0.4.
-
Adjusting Polarity:
-
If the spot is at the origin (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase methanol in a chloroform/methanol mixture).
-
If the spot is at the solvent front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the more polar solvent.
-
Quantitative Data Summary
The following table summarizes purification data for acridine derivatives analogous to this compound, providing an expected range for purity and yield.
| Purification Method | Mobile Phase/Solvent System | Purity Achieved | Yield | Reference |
| Preparative Thin Layer Chromatography & Recrystallization | Chloroform/Methanol (9:2 v/v) | 99.1% | 30% | [5] |
| Preparative Thin Layer Chromatography & Recrystallization | Chloroform/Methanol (9:2 v/v) | 97.1% | 41% | [5] |
| Preparative Thin Layer Chromatography & Recrystallization | Chloroform/Ethanol (9:3 v/v) | 98.4% | 20% | [5] |
Experimental Protocols
Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This protocol is a general guideline and may require optimization for this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Preparative Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or a chloroform/methanol mixture).
-
Spotting: Apply the dissolved sample as a thin line onto the baseline of a preparative TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., chloroform/methanol, 9:2 v/v).[5] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Visualize the separated bands under UV light.
-
Isolation: Carefully scrape the silica gel containing the desired product band from the plate.
-
Extraction: Extract the product from the silica gel by suspending the silica in a polar solvent (e.g., methanol), stirring, and then filtering to remove the silica.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the purified product. This product can then be further purified by recrystallization as described above.[5]
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of this compound.
Caption: Decision workflow for purification of this compound.
References
- 1. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 2. youtube.com [youtube.com]
- 3. famu.edu [famu.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling of 4-(acridin-9-ylamino)benzoic acid powder
This technical support center provides guidance on the storage, handling, and troubleshooting of experiments involving 4-(acridin-9-ylamino)benzoic acid powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be properly stored?
A1: this compound powder should be stored in a tightly sealed, airtight container in a dry, dark place at room temperature.[1] It is important to protect the compound from light to prevent potential degradation.
Q2: What are the general safety precautions for handling this powder?
A2: As with any chemical powder, it is recommended to handle this compound in a well-ventilated area or under a fume hood. Avoid generating dust. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Q3: What is the primary known mechanism of action for compounds in the 9-aminoacridine class?
A3: Compounds containing the 9-aminoacridine scaffold are well-known as DNA intercalating agents.[2][3] They insert themselves between the base pairs of DNA, which can interfere with DNA replication and transcription, and inhibit enzymes such as topoisomerase II.[3] This activity is the basis for their potential use as anticancer agents and fluorescent probes for nucleic acids.
Q4: In what types of experimental applications can this compound be used?
A4: Given its structural similarity to other 9-aminoacridine derivatives, this compound is likely to be used as a fluorescent probe for staining nucleic acids in cells for microscopy, as a DNA intercalator in biochemical assays to study DNA-protein interactions, and potentially as an anticancer agent to study effects on the cell cycle and apoptosis.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder is difficult to dissolve. | The compound has limited solubility in aqueous buffers. | Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol. Further dilute the stock solution in the aqueous experimental medium. Gentle warming and vortexing may aid dissolution. Note that high concentrations in aqueous buffers may still lead to precipitation. |
| Inconsistent fluorescence intensity in cell staining. | - Uneven cell permeability.- Photobleaching.- Precipitation of the compound in the staining buffer. | - Ensure cells are properly permeabilized if staining intracellular targets.- Minimize exposure of stained samples to the excitation light source.- Prepare the final staining solution fresh from a stock solution and ensure it is well-mixed before adding to cells. Consider filtering the final dilution if precipitation is suspected. |
| High background fluorescence. | - Excess compound not washed away.- Non-specific binding to cellular components. | - Increase the number and duration of washing steps after staining.- Include a blocking step (e.g., with BSA) before staining, especially in fixed-cell protocols.- Titrate the concentration of the compound to find the optimal balance between signal and background. |
| Unexpected color change of the powder or solution. | Degradation of the compound due to light exposure or improper storage. | Discard the powder or solution and use a fresh, properly stored aliquot. Ensure storage containers are opaque and tightly sealed. |
Experimental Protocols
Protocol: Fluorescent Staining of Nuclear DNA in Fixed Mammalian Cells
This protocol provides a general procedure for using this compound as a fluorescent stain for nuclear DNA in fixed cells, suitable for fluorescence microscopy.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
Mammalian cells cultured on glass coverslips
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Incubate the fixed cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working staining solution by diluting the 10 mM stock solution to a final concentration of 1-10 µM in PBS. The optimal concentration should be determined empirically.
-
Incubate the permeabilized cells with the staining solution for 20-30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound stain.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a blue light excitation filter (e.g., ~405-460 nm) and observe the corresponding emission.
-
Visualizations
References
- 1. nanochemazone.com [nanochemazone.com]
- 2. The action of the DNA intercalating agents 4'-(9-acridinylamino) methanesulphon-m-anisidide and 1,4-bis(butylamino) benzo[g]phthalazine in U-937 human promonocytic cells: relationship between cell cycle and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the DNA intercalators 4'-(9-acridinylamino)methanesulfon-m-anisidide and 2-methyl-9-hydroxyellipticinium on topoisomerase II mediated DNA strand cleavage and strand passage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Anilinoacridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 9-anilinoacridine derivatives. These compounds are significant in drug development, particularly as anticancer and antimalarial agents.[1][2][3] The primary synthetic route involves the nucleophilic substitution of 9-chloroacridine with a substituted aniline.
General Synthesis Workflow
The synthesis of 9-anilinoacridines typically follows a multi-step process, beginning with the formation of the acridine core, followed by chlorination and subsequent condensation with an appropriate aniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Synthesis of 9-Chloroacridine Intermediate
Q1: My yield of 9-chloroacridine from N-phenylanthranilic acid is consistently low. What could be the issue?
A1: Low yields in the synthesis of 9-chloroacridine are a common problem. The process involves two key steps: cyclization of N-phenylanthranilic acid to acridone, and then chlorination. Issues can arise in both stages.
-
Incomplete Cyclization: The initial cyclization to acridone requires dehydrating conditions, often using catalysts like concentrated sulfuric acid or polyphosphoric acid (PPA).[4] Ensure your reagents are anhydrous and the reaction temperature is sufficient for cyclization without causing degradation.
-
Inefficient Chlorination: The conversion of acridone to 9-chloroacridine is typically achieved with phosphorus oxychloride (POCl₃), sometimes with PCl₅.[5]
-
Reagent Quality: Use freshly distilled POCl₃. Old or decomposed POCl₃ is a primary cause of low yields.[5]
-
Reaction Time & Temperature: The reaction often requires reflux for several hours (8-12 hours).[6] Insufficient heating can lead to incomplete conversion.
-
Hydrolysis: 9-chloroacridine is highly susceptible to hydrolysis, which converts it back to the starting acridone.[5][7] It is critical to perform the work-up under anhydrous conditions until the excess POCl₃ is removed. Avoid exposure to atmospheric moisture.[5]
-
Experimental Protocol: Synthesis of 9-Chloroacridine from N-phenylanthranilic acid [8]
-
Cyclization: Add N-phenylanthranilic acid (1 equivalent) to freshly distilled phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Chlorination: Heat the mixture to reflux and maintain for 8-12 hours. The reaction should be monitored by TLC.[6]
-
Work-up: Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring. Neutralize carefully with a base (e.g., ammonia solution or sodium carbonate) while keeping the temperature low.
-
Isolation: The crude 9-chloroacridine precipitates as a solid. Filter the solid, wash it with cold water, and dry it thoroughly, preferably in a desiccator over a drying agent like potassium carbonate.[5] Due to its irritating nature, handle 9-chloroacridine with care.[5]
Category 2: C-N Coupling Reaction (Anilinoacridine Formation)
Q2: I am observing a significant amount of 9-acridone as a byproduct in my C-N coupling reaction. How can I prevent this?
A2: The formation of 9-acridone is a persistent side reaction, primarily caused by the hydrolysis of the 9-chloroacridine starting material.[9][10] This is especially problematic in reactions that require high temperatures or prolonged reaction times.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred. For palladium-catalyzed reactions, bases like NaOtBu or Cs₂CO₃ are commonly used.
-
Reaction Method:
-
Classical Methods (Ullmann Condensation): These often require high temperatures (>150 °C) and polar solvents like DMF or NMP, which can exacerbate hydrolysis.[11] Adding a copper catalyst can promote the reaction, but tar formation is a known issue.[12]
-
Modern Methods (Buchwald-Hartwig Amination): This palladium-catalyzed approach generally proceeds under milder conditions, which can significantly reduce acridone formation.[13][14] It offers a broader substrate scope and better functional group tolerance.[13]
-
Q3: My Buchwald-Hartwig amination reaction is not working or gives low yields. What should I check?
A3: The success of a Buchwald-Hartwig reaction depends on the careful orchestration of the catalyst, ligand, base, and solvent.[14]
Troubleshooting Decision Tree:
Comparison of C-N Coupling Conditions:
| Parameter | Ullmann Condensation[11] | Buchwald-Hartwig Amination[13][14] |
| Catalyst | Copper (Cu powder, CuI, etc.) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often ligand-free or simple ligands (e.g., phenanthroline) | Bulky phosphine ligands (e.g., XPhos, RuPhos) |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Temperature | High (150-220 °C) | Mild to moderate (RT - 110 °C) |
| Solvent | High-boiling polar (DMF, NMP) | Aprotic (Toluene, Dioxane, THF) |
| Major Challenge | Tar formation, harsh conditions[12] | Catalyst sensitivity, cost |
Category 3: Purification
Q4: How can I effectively purify my final 9-anilinoacridine product from the unreacted starting materials and byproducts?
A4: Purification can be challenging due to the similar polarities of the product, starting materials, and the 9-acridone byproduct.[9] A multi-step approach is often necessary.
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash with an acidic solution (e.g., 1M HCl). The basic 9-anilinoacridine product will move to the aqueous layer as its hydrochloride salt, while unreacted aniline may also be extracted.
-
Separate the aqueous layer and basify it (e.g., with NaOH or Na₂CO₃) to precipitate the purified product.
-
Extract the product back into an organic solvent, dry, and evaporate.
-
-
Column Chromatography:
-
This is the most common method for achieving high purity.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (like Hexane or Chloroform) and a polar solvent (like Ethyl Acetate or Methanol) is effective. For example, a mobile phase of chloroform/methanol (9:2 v/v) has been successfully used.[15]
-
-
Recrystallization:
-
If the product is obtained as a solid after chromatography, recrystallization can further enhance purity.
-
Common solvents include ethanol, methanol, or mixtures like diethyl ether/chloroform.[15]
-
Purity Analysis: Purity should be confirmed by methods such as HPLC, ¹H NMR, and melting point determination.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 10. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Nuclear Stains: 4-(Acridin-9-ylamino)benzoic Acid vs. Hoechst Dyes
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent stains is paramount for accurate cellular imaging. This guide provides a detailed comparison of the well-established Hoechst stains with 4-(acridin-9-ylamino)benzoic acid, a member of the 9-aminoacridine family of compounds, for the fluorescent labeling of cellular nuclei.
This comparison delves into their mechanisms of action, spectral properties, and pertinent experimental considerations. While extensive data is available for the widely used Hoechst stains, specific experimental data for this compound as a cellular stain is limited. Therefore, its properties are largely inferred from the known characteristics of the 9-aminoacridine class of DNA intercalators.
Mechanism of Action: Minor Groove Binding vs. Intercalation
A fundamental difference between these two types of nuclear stains lies in their interaction with DNA.
Hoechst Stains: These are bis-benzimide dyes that bind to the minor groove of double-stranded DNA (dsDNA)[1][2]. Their binding shows a preference for adenine-thymine (AT)-rich regions[1][2]. This non-intercalative binding mode is thought to be less disruptive to the DNA structure.
This compound: As a derivative of 9-aminoacridine, this compound is presumed to act as a DNA intercalator. Intercalators insert themselves between the base pairs of the DNA double helix. This mode of binding can cause local distortions in the DNA structure, such as unwinding of the helix.
Caption: Comparison of DNA binding mechanisms.
Spectral Properties
The fluorescence profile of a stain is a critical factor in designing imaging experiments, particularly for multiplexing with other fluorescent labels.
Hoechst Stains: Hoechst dyes are excited by ultraviolet (UV) light and typically emit blue fluorescence. Unbound Hoechst dyes have a maximum fluorescence emission in the range of 510–540 nm, but upon binding to DNA, their fluorescence intensity increases significantly (approximately 30-fold), and the emission maximum shifts to around 461 nm[1][3]. This large Stokes shift is advantageous for multicolor imaging experiments[1].
| Property | Hoechst Stains | This compound (inferred from 9-Aminoacridine Derivatives) |
| Excitation (max) | ~350 nm[1] | ~405 nm (for some derivatives)[5] |
| Emission (max) | ~461 nm (bound to DNA)[1] | 420-600 nm (for some derivatives)[6] |
| Quantum Yield | Significant increase upon DNA binding[3] | Highly dependent on DNA base composition (enhanced by AT, quenched by GC)[4] |
| Stokes Shift | Large[1] | Variable, can be large |
| Cell Permeability | Good, especially Hoechst 33342[7] | Expected to be cell-permeable |
Experimental Protocols
Detailed and validated protocols are essential for reproducible cell staining.
Hoechst Staining Protocol (General)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Caption: A typical workflow for Hoechst staining.
-
Preparation of Staining Solution: Prepare a working solution of Hoechst stain (e.g., Hoechst 33342 or 33258) at a concentration of 1-10 µg/mL in a suitable buffer like phosphate-buffered saline (PBS) or cell culture medium.
-
Cell Staining:
-
For adherent cells , remove the culture medium and add the Hoechst staining solution to cover the cells.
-
For suspension cells , centrifuge the cells to form a pellet, remove the supernatant, and resuspend the cells in the Hoechst staining solution.
-
-
Incubation: Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.
-
Imaging: Mount the cells and visualize them using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).
Putative Staining Protocol for this compound
As no specific protocol for this compound is available, a general protocol for staining with 9-aminoacridine derivatives is proposed. This protocol is hypothetical and would require significant optimization.
-
Preparation of Staining Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in PBS or culture medium to a working concentration (a starting point could be in the low micromolar range).
-
Cell Staining: Follow the same procedure as for Hoechst stains for adherent or suspension cells.
-
Incubation: Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light. Optimization of incubation time will be critical.
-
Washing: Wash the cells thoroughly with PBS to remove unbound stain.
-
Imaging: Use a fluorescence microscope with an appropriate excitation and emission filter set, likely in the blue or green range based on the general properties of acridine derivatives.
Cytotoxicity and Other Considerations
Hoechst Stains: Hoechst dyes are generally considered to have low cytotoxicity at the concentrations used for staining, especially for short-term experiments. Hoechst 33342 is more cell-permeable than Hoechst 33258 and is often preferred for staining live cells. However, because they bind to DNA, Hoechst stains can interfere with DNA replication and are potentially mutagenic, so they should be handled with care[2].
This compound: The cytotoxicity of this compound for cell imaging applications has not been specifically determined. However, many 9-aminoacridine derivatives are known for their cytotoxic effects, which are often linked to their ability to intercalate into DNA and inhibit topoisomerase enzymes. This property has led to their investigation as potential anti-cancer agents. Therefore, it is plausible that this compound could exhibit significant cytotoxicity, which would need to be carefully evaluated before its use in live-cell imaging.
Summary and Conclusion
Hoechst stains are well-characterized, reliable, and easy-to-use nuclear stains with a clear mechanism of action and extensive supporting data. Their low cytotoxicity and large Stokes shift make them a popular choice for both live and fixed-cell imaging.
This compound , as a representative of the 9-aminoacridine family, holds potential as a fluorescent nuclear stain due to the known DNA intercalating and fluorescent properties of this class of compounds. However, the lack of specific experimental data on its photophysical properties, optimal staining conditions, and cytotoxicity for imaging applications is a significant limitation. Researchers interested in using this compound would need to undertake substantial characterization and optimization studies.
For routine and well-established nuclear staining, Hoechst dyes remain the superior choice due to their proven performance and extensive documentation. The use of this compound would be more appropriate for research focused on the development and characterization of new fluorescent probes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of 9-aminoacridine interaction with chromatophore membranes and modelling of the probe response to artificially induced transmembrane delta pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4-(Acridin-9-ylamino)benzoic Acid and Other Intercalating Agents' Binding to DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA binding properties of 4-(acridin-9-ylamino)benzoic acid and other notable DNA intercalating agents. Due to the limited availability of direct quantitative data for this compound in the reviewed literature, this guide utilizes data for the structurally similar and clinically significant compound, amsacrine (m-AMSA), as a primary analogue. Amsacrine, like the target compound, is a 9-anilinoacridine derivative and serves as a relevant benchmark for understanding the DNA binding characteristics of this class of molecules.
This guide presents a comparative analysis of amsacrine alongside well-characterized DNA intercalators: 9-aminoacridine, ethidium bromide, and proflavine. The objective is to offer a quantitative and methodological framework for researchers engaged in the study of DNA-ligand interactions and the development of novel therapeutic agents.
Quantitative Comparison of DNA Binding Parameters
The interaction of small molecules with DNA is a critical aspect of their biological activity, particularly for anticancer agents. The binding affinity and thermodynamic profile provide insights into the mechanism and strength of this interaction. The following tables summarize the key quantitative data for amsacrine and other selected DNA intercalators.
Table 1: DNA Binding Constants of Selected Intercalating Agents
| Compound | DNA Type | Method | Binding Constant (K) (M⁻¹) | Reference |
| Amsacrine (m-AMSA) | Calf Thymus | Spectrophotometry | Not explicitly stated, but noted to be an intercalator | [1][2] |
| 9-Aminoacridine | Calf Thymus | Not Specified | Varies with ionic strength | [3] |
| Ethidium Bromide | Calf Thymus | Fluorescence | 1.5 x 10⁵ | [4] |
| Proflavine | Herring Sperm | Voltammetry & UV-Vis | 2.32 (± 0.41) x 10⁴ & 2.20 (± 0.48) x 10⁴ | [4] |
Table 2: Thermodynamic Parameters of DNA Binding for Amsacrine (m-AMSA)
| Parameter | Value | Conditions | Reference |
| ΔG° | Varies with ionic strength | pH 7.0 | [1][2] |
| ΔH° | Enthalpy-driven | pH 7.0 | [1][2] |
| ΔS° | Varies with ionic strength | pH 7.0 | [1][2] |
Experimental Protocols for Quantitative Analysis
The following are detailed methodologies for key experiments used to determine the quantitative binding parameters of DNA-ligand interactions.
UV-Visible Spectrophotometric Titration
This technique monitors changes in the absorbance spectrum of the ligand upon addition of DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the ligand (e.g., this compound) of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a concentrated stock solution of DNA (e.g., calf thymus DNA) in the same buffer. The concentration of DNA should be determined accurately by measuring its absorbance at 260 nm.
-
-
Titration:
-
Place a fixed volume of the ligand solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the free ligand.
-
Make successive additions of small aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at a wavelength where the free and bound forms of the ligand have different molar absorptivities.
-
Plot the change in absorbance versus the concentration of DNA.
-
The binding constant (K) can be determined by fitting the data to an appropriate binding model, such as the Scatchard equation.
-
Fluorescence Spectroscopy
This method is highly sensitive and is used when the ligand's fluorescence properties (intensity, emission wavelength) change upon binding to DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent ligand at a low concentration to avoid self-quenching.
-
Prepare a concentrated stock solution of DNA in the same buffer.
-
-
Titration:
-
Place a fixed volume of the ligand solution in a fluorescence cuvette.
-
Measure the initial fluorescence spectrum of the free ligand.
-
Add incremental amounts of the DNA stock solution to the cuvette.
-
After each addition, mix thoroughly, allow for equilibration, and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
The binding constant (K) and the number of binding sites can be obtained by analyzing the titration curve using models like the Stern-Volmer equation for quenching experiments or by direct fitting to a binding isotherm.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the conformational changes of DNA upon ligand binding and can also provide information on the binding mode (intercalation vs. groove binding).
Protocol:
-
Preparation of Samples:
-
Prepare solutions of DNA and the ligand in a suitable buffer. The buffer should have low absorbance in the far-UV region.
-
-
Spectral Measurement:
-
Record the CD spectrum of the DNA solution alone.
-
Prepare a series of samples with a fixed concentration of DNA and varying concentrations of the ligand.
-
Record the CD spectrum for each sample.
-
-
Data Analysis:
-
Analyze the changes in the characteristic DNA CD bands (e.g., the positive band around 275 nm and the negative band around 245 nm for B-DNA).
-
Induced CD signals in the region of ligand absorption can also be monitored.
-
Changes in the CD spectrum can indicate the binding mode and potential alterations in DNA conformation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the DNA in the sample cell and a solution of the ligand in the injection syringe. Both solutions must be in the same buffer and degassed to avoid air bubbles.
-
-
Titration:
-
The instrument injects small aliquots of the ligand solution into the DNA solution at a constant temperature.
-
The heat released or absorbed during the binding is measured for each injection.
-
-
Data Analysis:
-
The raw data is a series of heat pulses corresponding to each injection.
-
Integration of these pulses yields a binding isotherm.
-
Fitting the binding isotherm to a suitable model provides the binding constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the experimental techniques described above.
Caption: Workflow for UV-Visible Spectrophotometric Titration.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Workflow for Circular Dichroism Spectroscopy.
Caption: Workflow for Isothermal Titration Calorimetry.
Conclusion
The quantitative analysis of DNA-ligand interactions is fundamental to drug discovery and molecular biology. While direct experimental data for this compound is sparse, the use of its close analogue, amsacrine, provides valuable insights into the binding characteristics of this class of compounds. The comparative data presented for amsacrine, 9-aminoacridine, ethidium bromide, and proflavine, coupled with the detailed experimental protocols, offers a robust framework for researchers. The distinct thermodynamic profiles, such as the enthalpy-driven binding of amsacrine, underscore the importance of comprehensive biophysical characterization in understanding the molecular forces that govern these critical interactions. The methodologies and comparative data herein are intended to guide future experimental design and aid in the rational design of new and more effective DNA-targeting agents.
References
- 1. Thermodynamics of the interactions of m-AMSA and o-AMSA with nucleic acids: influence of ionic strength and DNA base composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics of the interactions of m-AMSA and o-AMSA with nucleic acids: influence of ionic strength and DNA base composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ias.ac.in [ias.ac.in]
Acridine Orange as an Alternative to 4-(acridin-9-ylamino)benzoic acid: A Comparative Guide
For researchers and professionals in drug development and cellular analysis, the selection of appropriate fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a detailed comparison of Acridine Orange and 4-(acridin-9-ylamino)benzoic acid, two compounds belonging to the acridine family of molecules. While Acridine Orange is a well-characterized and widely used dye, this compound represents a less-documented alternative. This guide aims to provide a comprehensive overview of their known properties and potential applications, supported by available data and experimental protocols.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of each compound, which dictate their behavior in biological systems.
| Property | Acridine Orange | This compound |
| Molecular Formula | C₁₇H₁₉N₃ | C₂₀H₁₄N₂O₂ |
| Molecular Weight | 265.36 g/mol [1] | 314.34 g/mol [2] |
| CAS Number | 10127-02-3 (hydrochloride) | 64894-83-3[2][3] |
| Appearance | Orange-red crystalline powder | Powder (Appearance not specified in results)[2] |
| Solubility | Soluble in water and ethanol | Information not available in search results |
| Cell Permeability | Cell-permeable[4][5] | Expected to be cell-permeable (as an acridine derivative) |
Fluorescent Properties and Mechanism of Action
The utility of these compounds as fluorescent probes is defined by their spectral properties and their interactions with cellular components.
Acridine Orange is a versatile fluorescent dye known for its metachromatic properties, meaning it can emit different colors of light depending on its environment and binding target.[1] When it intercalates with double-stranded DNA (dsDNA), it emits a green fluorescence.[4][6] Conversely, when it binds to single-stranded nucleic acids like RNA or denatured DNA, or accumulates in acidic organelles such as lysosomes, it emits a red-orange fluorescence.[4][6] This dual-fluorescence characteristic makes Acridine Orange a valuable tool for distinguishing between different cell populations and assessing cellular health.
The mechanism of Acridine Orange's fluorescence is based on its ability to exist as a monomer at low concentrations, which fluoresces green, and to form aggregates at higher concentrations, which fluoresce red.[1] In the nucleus, it intercalates into the DNA helix as a monomer. In RNA-rich regions and acidic compartments, the dye concentrates and forms aggregates.
| Fluorescent Property | Acridine Orange | This compound |
| Excitation Maximum | ~502 nm (bound to dsDNA), ~460 nm (bound to RNA/ssDNA)[4] | Not available in search results |
| Emission Maximum | ~525 nm (green, bound to dsDNA), ~650 nm (red, bound to RNA/ssDNA)[4] | Not available in search results |
| Quantum Yield | Not specified in search results | Not available in search results |
| Mechanism of Action | Intercalates into dsDNA as a monomer (green fluorescence), binds to ssRNA/ssDNA and accumulates in acidic organelles as aggregates (red fluorescence).[4][6] | Expected to intercalate into DNA due to the acridine core.[1][5] |
Applications in Research
The distinct properties of these acridine compounds lend themselves to a variety of research applications, particularly in cell biology and drug discovery.
Acridine Orange is extensively used for:
-
Cell Cycle Analysis: Differentiating between G0/G1, S, and G2/M phases based on cellular DNA and RNA content.
-
Apoptosis Detection: Identifying apoptotic cells through changes in lysosomal membrane permeability and chromatin condensation.[1]
-
Lysosomal Staining: Visualizing and tracking acidic vesicles within live cells.[4]
-
Microorganism Detection: Staining bacteria and fungi in clinical specimens.[7]
-
Cancer Research: Investigated for use in photodynamic therapy and fluorescence-guided surgery due to its preferential accumulation in tumor cells.[1]
This compound , while less studied, belongs to a class of compounds with significant biological activity. Acridine derivatives are known for their roles as:
-
Anticancer Agents: Many acridine derivatives have been investigated for their antitumor properties, which are often attributed to their ability to intercalate DNA and inhibit topoisomerase enzymes.[1][5]
-
Antimicrobial and Antiparasitic Agents: The acridine scaffold is present in various antibacterial and antiprotozoal drugs.[1]
-
Fluorescent Probes: Acridine derivatives are often used as fluorescent probes to study cellular processes.[4][8]
Based on its structure, this compound holds potential for similar applications, particularly as a fluorescent DNA intercalator or as a scaffold for the development of new therapeutic agents. However, specific experimental evidence for these applications is currently lacking in the public domain.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful application of any chemical probe.
Acridine Orange Staining for Flow Cytometry
This protocol is adapted for the analysis of cell cycle and apoptosis.
Materials:
-
Acridine Orange (stock solution of 1 mg/mL in distilled water)
-
Phosphate-buffered saline (PBS)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 2 mL of cold 70% ethanol dropwise for fixation.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add 5 µL of Acridine Orange stock solution to the cell suspension (final concentration of 5 µg/mL).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser. Green fluorescence (DNA) is typically detected in the FL1 channel (~530 nm) and red fluorescence (RNA) in the FL3 channel (>650 nm).
Protocol for this compound
Specific, validated experimental protocols for the use of this compound as a fluorescent probe are not available in the reviewed literature. Researchers wishing to explore its potential would need to perform initial experiments to determine optimal staining concentrations, incubation times, and filter sets for fluorescence microscopy or flow cytometry.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Acridine Orange Staining and Analysis.
Caption: Postulated Mechanism of Action for Acridine Derivatives.
Conclusion
Acridine Orange stands as a robust and well-documented fluorescent probe with a broad range of applications in cellular analysis. Its metachromatic properties provide a unique advantage for simultaneously assessing multiple cellular parameters. In contrast, this compound is a less-characterized compound. While its acridine core suggests potential as a DNA intercalator and fluorescent probe, a lack of empirical data necessitates further investigation to validate its utility and performance. For researchers seeking a reliable and well-established method, Acridine Orange remains the standard choice. However, for those engaged in the development of novel probes or therapeutic agents, this compound and other acridine derivatives present an intriguing area for future research.
References
- 1. Acridine derivatives as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanochemazone.com [nanochemazone.com]
- 3. 64894-83-3|this compound|BLD Pharm [bldpharm.com]
- 4. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validating Novel Acridine-Based Probes for Live-Cell Imaging: A Comparative Guide
For researchers and professionals in drug development, the validation of new fluorescent probes is a critical step in generating reliable and reproducible data. This guide provides a framework for the validation of novel acridine-based compounds, such as 4-(acridin-9-ylamino)benzoic acid, for live-cell imaging. The performance of such a novel probe is benchmarked against established, commercially available alternatives used for imaging and analyzing acidic organelles like lysosomes.
Acridine derivatives are a class of fluorescent dyes known for their ability to intercalate with nucleic acids and accumulate in acidic compartments.[1][2] Acridine orange, the most well-known of this family, exhibits metachromatic fluorescence, emitting green fluorescence when bound to DNA and red fluorescence in acidic environments like lysosomes.[1][3] This property makes it a useful tool, but it also necessitates a thorough comparison with more specific and photostable modern dyes to ensure data accuracy.
This guide focuses on comparing a hypothetical novel acridine probe to two classes of widely used alternatives: the LysoTracker™ series for tracking acidic organelles and the LysoSensor™ series for measuring lysosomal pH.
Performance Comparison of Live-Cell Imaging Probes
The selection of a fluorescent probe for live-cell imaging depends on several key performance indicators. A novel probe like this compound should be rigorously tested and compared against these benchmarks.
| Parameter | Acridine Orange (Representative Acridine Probe) | LysoTracker™ Series (e.g., Red DND-99) | LysoSensor™ Series (e.g., Yellow/Blue DND-160) | SiR-Lysosome | This compound |
| Primary Application | Staining of acidic organelles, DNA/RNA visualization[1] | Long-term tracking of acidic organelles[4] | Ratiometric measurement of lysosomal pH[4][5] | Super-resolution imaging of lysosomes[6] | (To be determined) |
| Spectral Properties (Ex/Em) | ~502/525 nm (DNA), ~460/650 nm (RNA/Acidic Organelles)[1] | Varies by probe (e.g., Red: ~577/590 nm) | Varies by probe (e.g., Yellow/Blue: ~340/440 nm & ~385/540 nm) | ~652/674 nm[6] | (To be determined) |
| Quantum Yield | Variable, dependent on binding target and environment[7][8] | Generally high | pH-dependent fluorescence intensity[4] | High, fluorogenic (fluorescence increases upon binding)[9] | (To be determined) |
| Photostability | Moderate, prone to phototoxicity[10] | Generally high photostability | Moderate | High photostability[6] | (To be determined) |
| Cytotoxicity | Can be cytotoxic, especially upon illumination[10][11] | Low cytotoxicity at working concentrations[4] | Low cytotoxicity for short-term imaging[4] | Minimal cytotoxicity[6][12] | (To be determined) |
| Specificity for Lysosomes | Moderate, also stains other acidic vesicles and nucleic acids[1][13] | High selectivity for acidic organelles[4] | High selectivity for acidic organelles[4] | High[6] | (To be determined) |
| pKa | ~10.4 (excited state)[14] | Fluorescence is largely pH-insensitive within the acidic range[4] | ~5.2 (optimal for measuring lysosomal pH changes) | Not applicable | (To be determined) |
Experimental Protocols
Accurate validation requires standardized protocols. Below are methodologies for key experiments to compare a novel probe with established alternatives.
Live-Cell Staining for Lysosome Visualization
This protocol outlines the general procedure for staining lysosomes in living cells to assess probe specificity and performance.
-
Cell Culture : Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes or coverslips to reach 60-70% confluency on the day of the experiment.
-
Probe Preparation : Prepare a stock solution of the fluorescent probes (e.g., 1 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final working concentration. For LysoTracker™ probes, a typical concentration is 50-75 nM.[15] For acridine orange, a common concentration is 1-5 µM. The optimal concentration for a novel probe must be determined empirically.
-
Staining : Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation : Incubate the cells at 37°C in a CO2 incubator for a duration specific to the probe. For LysoTracker™, 30-60 minutes is typical. For acridine orange, 15-30 minutes is often sufficient. Incubation times for a new probe should be optimized.
-
Washing (Optional but Recommended) : For some probes, washing the cells with fresh, pre-warmed medium can reduce background fluorescence.[16] However, many modern probes are no-wash reagents.
-
Imaging : Image the cells using a fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain 37°C and 5% CO2.[16] Acquire images using the lowest possible laser power to minimize phototoxicity.[10]
Photostability Assay
This experiment quantifies the rate of photobleaching, a critical parameter for time-lapse imaging.
-
Sample Preparation : Prepare stained live cells as described above.
-
Image Acquisition : Select a field of view and acquire an initial image (Time 0) using a fixed illumination intensity.
-
Continuous Illumination : Continuously expose the sample to the excitation light at the same intensity.
-
Time-Lapse Imaging : Acquire images at regular intervals (e.g., every 30 seconds) over a period of 5-10 minutes.
-
Data Analysis : Measure the mean fluorescence intensity of the stained organelles in each image. Plot the normalized intensity against time. A slower decay curve indicates higher photostability.
Cytotoxicity Assay
It is crucial to ensure that the fluorescent probe does not adversely affect cell health, as this can lead to experimental artifacts.[17]
-
Cell Treatment : Culture cells in a 96-well plate and treat them with a range of concentrations of the fluorescent probe for a period relevant to the planned imaging experiments (e.g., 2 to 24 hours).
-
Viability Assay : Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Data Analysis : Measure the absorbance or fluorescence to determine the percentage of viable cells compared to an untreated control. A probe is considered non-toxic if cell viability remains high (>90%) at and above the working concentration.
Visualizing Methodologies and Concepts
Diagrams created using DOT language help clarify complex workflows and relationships.
Caption: Workflow for live-cell staining of lysosomes.
Caption: Mechanism of acidotropic probe accumulation.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]
- 3. Live-cell painting: Image-based profiling in live cells using acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live cell imaging probes - more about fluorescent probes [lubio.ch]
- 7. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorogenic probes for live-cell imaging of the cytoskeleton. [sonar.ch]
- 13. Intracellular distribution of acridine derivatives in platelets and their suitability for cytoplasmic pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitumor Efficacy of Acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Acridine derivatives have long been a subject of intense research in oncology due to their potent cytotoxic activities against a broad spectrum of cancer cells.[1][2] These planar heterocyclic compounds primarily exert their antitumor effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] This guide provides a comparative overview of the antitumor activity of three prominent acridine derivatives: Amonafide, AMP-53 (an azonafide derivative), and CK0403. The objective is to present a clear comparison of their performance, supported by experimental data and detailed methodologies, to aid in the ongoing development of novel anticancer therapeutics.
Comparative Antitumor Activity
The in vitro cytotoxicity of Amonafide, AMP-53, and CK0403 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amonafide | HT-29 (Colon) | 4.67 | [5] |
| HeLa (Cervical) | 2.73 | [5] | |
| PC3 (Prostate) | 6.38 | [5] | |
| A549 (Lung) | 1.1 - 23.46 | [6] | |
| AMP-53 | Breast Cancer | 0.09 (µg/ml) | [1] |
| Lung Cancer | 0.06 (µg/ml) | [1] | |
| Renal Cell Carcinoma | 0.06 (µg/ml) | [1] | |
| Multiple Myeloma | 0.03 (µg/ml) | [1] | |
| CK0403 | MCF-7 (Breast) | Potent Activity | [7][8] |
| MDA-MB-231 (Breast) | More potent than CK0402 | [7][8] | |
| BT474 (Breast) | Potent Activity | [7][8] | |
| SKBR-3 (Breast) | More potent than CK0402 | [7][8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and assays used across different studies.
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for these acridine derivatives involves the disruption of DNA synthesis and replication. They achieve this by intercalating between DNA base pairs and inhibiting the function of topoisomerase II.[3][4] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately apoptosis.
Topoisomerase II Inhibition Pathway
The following diagram illustrates the general mechanism of topoisomerase II inhibition by acridine derivatives.
Caption: General mechanism of Topoisomerase II inhibition by acridine derivatives.
Amonafide-Induced Signaling in p53-Deficient Cells
In p53-deficient cancer cells, Amonafide has been shown to induce apoptosis through an E2F1-dependent signaling pathway. This pathway involves the activation of ATM/ATR signaling in response to DNA damage, leading to the upregulation of E2F1 and subsequent apoptosis.[9]
Caption: Amonafide-induced E2F1-dependent apoptosis in p53-deficient cells.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.[10][11]
MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Culture cancer cells in a suitable medium to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the acridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the acridine derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the acridine derivative using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro screening of anticancer drugs.
Caption: General workflow for in vitro anticancer drug screening.
References
- 1. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. acridine-derivatives-as-inhibitors-poisons-of-topoisomerase-ii - Ask this paper | Bohrium [bohrium.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CK0403, a 9‑aminoacridine, is a potent anti‑cancer agent in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
A Comparative Guide to the Photostability of Fluorescent DNA Stains
For researchers, scientists, and professionals in drug development, the selection of a fluorescent DNA stain is a critical decision that can significantly impact the quality and reproducibility of experimental results. Beyond sensitivity and spectral properties, photostability—the ability of a fluorophore to resist photochemical degradation upon light exposure—is a paramount consideration, especially for applications involving prolonged imaging or multiple exposures. This guide provides an objective comparison of the photostability of commonly used fluorescent DNA stains, supported by experimental data and detailed methodologies.
Quantitative Comparison of Photostability and Key Properties
The following table summarizes the key performance characteristics of various fluorescent DNA stains, with a focus on their relative photostability.
| Stain | Relative Photostability | Sensitivity | Mutagenicity | Compatibility |
| SYBR Green I | Low[][2] | High[] | Mutagenic under UV[] | dsDNA[] |
| SYBR Gold | Moderate[3][4] | Very High[5][6] | Less mutagenic than EtBr[] | dsDNA, ssDNA, RNA[][5] |
| SYBR Safe | Moderate[7] | Lower than SYBR Green I[2] | Low[7] | dsDNA |
| GelRed | Very High[8][9] | High[8] | Low[7] | dsDNA, ssDNA, RNA[10] |
| GelGreen | Very High[8][9] | High[10] | Low[7] | dsDNA, ssDNA, RNA[9] |
| Ethidium Bromide (EtBr) | High[7] | High[11] | High[7][11] | dsDNA, RNA[11] |
| DAPI | Moderate | Moderate | dsDNA (A-T rich regions)[11] | |
| Hoechst Stains | Moderate | Moderate | Low | dsDNA (A-T rich regions)[11] |
In-Depth Photostability Analysis
SYBR Family: The SYBR family of dyes, while popular for their high sensitivity, exhibit varying degrees of photostability. SYBR Green I is known to be sensitive to photobleaching, which can be a limitation in experiments requiring long exposure times.[][2] SYBR Gold offers a significant improvement in photostability over SYBR Green I, with a more persistent fluorescence signal under sustained excitation.[3][4] This makes it a more suitable choice for applications where signal stability is crucial. SYBR Safe provides a less toxic alternative to EtBr with moderate photostability.[2][7]
GelRed and GelGreen: GelRed and GelGreen are engineered to be highly photostable, allowing for their use under normal room light without special precautions.[8][9] Their remarkable stability, coupled with high sensitivity and low toxicity, makes them excellent alternatives to traditional stains like Ethidium Bromide.[8][10]
Ethidium Bromide (EtBr): Ethidium Bromide, the traditional benchmark for DNA staining, demonstrates high photostability.[7] However, its high mutagenicity necessitates careful handling and disposal, leading many researchers to seek safer alternatives.[11]
DAPI and Hoechst Stains: DAPI and Hoechst stains are primarily used for nuclear counterstaining in fluorescence microscopy. Their photostability is generally considered moderate and sufficient for standard imaging protocols. However, for time-lapse imaging or super-resolution microscopy, more photostable options might be necessary. The Hoechst dyes are noted to be less photostable than DAPI when bound to dsDNA.[12]
Experimental Protocols
To ensure reproducible and comparable results when assessing photostability, standardized experimental protocols are essential.
Protocol 1: Photobleaching Rate Measurement in Solution
This protocol outlines a method for quantifying the photobleaching rate of a DNA stain in a solution-based assay.
References
- 2. labmark.cz [labmark.cz]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparison of SYBR Green I and SYBR Gold stains for enumerating bacteria and viruses by epifluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 5. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. SYBR Gold - Wikipedia [en.wikipedia.org]
- 7. interchim.fr [interchim.fr]
- 8. dbaitalia.it [dbaitalia.it]
- 9. gentaurpromo.com [gentaurpromo.com]
- 10. maxanim.com [maxanim.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to 4'-(9-acridinylamino)methanesulfon-m-anisidide (mAMSA) and Other Acridine Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4'-(9-acridinylamino)methanesulfon-m-anisidide (mAMSA, Amsacrine), a clinically used anticancer agent, with other notable acridine compounds. The comparison focuses on their performance in preclinical studies, supported by experimental data, to inform research and drug development decisions.
Overview of Acridine Compounds
Acridine and its derivatives are a class of heterocyclic compounds characterized by a planar tricyclic aromatic ring structure. This planarity allows them to intercalate between the base pairs of DNA, a primary mechanism of their biological activity.[1] Many acridine derivatives, including mAMSA, have demonstrated significant anti-tumor properties, primarily by targeting DNA and related enzymes like topoisomerases.[1][2] However, their clinical application can be limited by side effects.[1] This has driven the development and evaluation of numerous analogues to improve efficacy and reduce toxicity.
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of action for mAMSA and many other cytotoxic acridine compounds is the inhibition of DNA topoisomerase II.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[5]
Topoisomerase II inhibitors can be classified as:
-
Topoisomerase II poisons: These agents, including mAMSA, stabilize the transient covalent complex formed between topoisomerase II and DNA. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[4][6]
-
Catalytic inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without stabilizing the DNA-enzyme complex.
The acridine ring of mAMSA intercalates into the DNA, while the anilino side chain is thought to interact with the topoisomerase II enzyme, contributing to the stabilization of the cleavage complex.[4]
Comparative Performance: Quantitative Data
The following tables summarize the cytotoxic activity of mAMSA and other acridine compounds across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, with lower values indicating higher potency.[7]
Table 1: Comparison of Cytotoxicity (IC50, µM) of Amsacrine and its Analogue CI-921
| Cell Line | Compound | IC50 (µM) |
| Human Bone Marrow (CFU-GM) | Amsacrine | ~0.4 |
| CI-921 | ~0.4 | |
| Mouse Bone Marrow (CFU-GM) | Amsacrine | ~0.4 |
| CI-921 | ~0.4 |
Data from a study comparing the cytotoxicity of amsacrine and its 4-methyl,5-[N-methyl]carboxamide disubstituted analogue CI-921.[4]
Table 2: Cytotoxicity of Amsacrine Analogues in Human Leukemia Cell Lines
| Compound | HL-60 (IC50, µM) | HL-60/AMSA (Amsacrine-Resistant) (IC50, µM) |
| Amsacrine | 0.03 | 0.25 |
| 1'-methylcarbamate derivative | 0.02 | 0.30 |
| 1'-benzenesulfonamide derivative | 0.01 | 0.20 |
Data from a study evaluating amsacrine analogues against amsacrine-sensitive and -resistant human leukemia cell lines.[8]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][3][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the acridine compounds and incubate for the desired period (e.g., 72 hours).[10]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[10]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II, which is its ability to separate interlocked DNA circles (catenanes).[11][12]
Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, serves as the substrate. In the presence of ATP, topoisomerase II decatenates the kDNA into individual minicircles. This process can be visualized by agarose gel electrophoresis, as the decatenated circles migrate differently from the catenated network.[11]
Detailed Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, ATP, and kDNA.[12]
-
Compound Addition: Add the test compound (e.g., mAMSA or other acridines) to the reaction tubes. Include a solvent control.[12]
-
Enzyme Addition: Add purified human topoisomerase II enzyme to the tubes to initiate the reaction.[12]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., STEB) and chloroform/isoamyl alcohol.[12]
-
Electrophoresis: Load the aqueous phase onto a 1% agarose gel and run at 85V for 1 hour.[12]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of decatenation is observed as the retention of the kDNA in the well, while successful decatenation results in faster-migrating bands of decatenated minicircles.[12]
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the topoisomerase II inhibition pathway and a typical experimental workflow for evaluating compound cytotoxicity.
Caption: Mechanism of Topoisomerase II inhibition by mAMSA.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
mAMSA remains a significant anti-leukemic agent, acting as a potent topoisomerase II poison.[1] The comparative data presented here for various acridine derivatives highlight the ongoing efforts to modulate the activity and selectivity of this class of compounds. The development of analogues like CI-921 demonstrates the potential to enhance tumor selectivity.[4] Further research into the structure-activity relationships of acridine compounds is crucial for designing next-generation topoisomerase inhibitors with improved therapeutic indices. The experimental protocols and workflows provided in this guide offer a standardized framework for the continued evaluation and comparison of these promising anticancer agents.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Acridin-9-ylamino)benzoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(acridin-9-ylamino)benzoic acid, ensuring compliance with general laboratory safety standards.
Key Disposal Principles:
-
Do Not Dispose in Regular Trash or Down the Drain: Due to its chemical structure, this compound should never be disposed of in the regular trash or washed down the sanitary sewer.[1]
-
Segregation is Crucial: Chemical waste must be segregated to prevent dangerous reactions.[6][7] Store this compound waste separately from other chemical waste streams unless explicitly instructed otherwise by your institution's Environmental Health and Safety (EHS) office.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any known hazards.[6]
-
Consult Your EHS Office: Your institution's EHS office is the ultimate authority on chemical waste disposal.[1][8] Always follow their specific guidelines and procedures.
Hazard Profile Summary for Constituent Components:
To underscore the importance of cautious handling, the table below summarizes the hazards associated with the parent compounds, acridine and benzoic acid.
| Hazard Type | Acridine | Benzoic Acid |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | Harmful if swallowed.[2] |
| Skin Irritation | Causes skin irritation. | Causes skin irritation.[2] |
| Eye Irritation | Causes serious eye irritation. | Causes serious eye damage.[2] |
| Environmental | Toxic to aquatic life. | Harmful to aquatic life. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of solid this compound waste and contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
- Conduct all handling and packaging of the waste within a certified chemical fume hood to avoid inhalation of any dust particles.[1]
2. Waste Collection:
- Solid Waste: Collect solid this compound waste in a dedicated, compatible, and clearly labeled hazardous waste container.[1][6] The container should be in good condition with a secure, tight-fitting lid.[7]
- Contaminated Labware and Materials: Any items, such as weighing boats, spatulas, gloves, and paper towels, that are contaminated with the compound should be considered hazardous waste.
- For grossly contaminated items, decontaminate them if possible following established laboratory procedures.[8]
- Place non-decontaminated items in a sealed, labeled plastic bag and then into the solid chemical waste container.[8]
- Empty Original Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of according to institutional guidelines. Often, this involves triple rinsing the container with a suitable solvent, collecting the rinsate as hazardous liquid waste, and then defacing the label before disposing of the container.[9]
3. Waste Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
- The storage area should be secure, well-ventilated, and away from incompatible materials.[1][2]
4. Disposal Request and Pickup:
- Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's EHS office.[1]
- Do not mix this waste with other chemical waste streams unless approved by the EHS office.[6]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(acridin-9-ylamino)benzoic acid
For Immediate Reference: Key Safety and Handling Protocols
This guide provides crucial safety and logistical information for the handling and disposal of 4-(acridin-9-ylamino)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for the compound and related chemical structures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or chemical splash goggles. | To prevent eye contact which can cause serious irritation[1][2]. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or overalls, and if necessary, impervious protective clothing. | To prevent skin contact which causes irritation[1][3]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | To avoid inhalation which may cause respiratory irritation[1][3]. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique. | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste[2]. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential to minimize risk and ensure a safe laboratory environment.
Engineering Controls and Storage
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[3][4].
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3][5]. Keep the container in a dark place[1][5].
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. Have spill cleanup materials readily available.
-
Weighing and Transfer: Handle as a powder. Avoid generating dust. Use a spatula for transfers. If possible, use a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water[2]. Decontaminate all work surfaces.
Spill and Emergency Procedures
Table 2: Emergency Response Protocols
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6]. |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops[4][7]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[4][7]. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately[8]. |
Spill Response: In the event of a spill, evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, alert the appropriate emergency response team. Avoid generating dust[3][9].
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain[10].
Experimental Workflow and Logical Relationships
To ensure procedural clarity, the following diagrams illustrate the key workflows for handling this compound.
Caption: A flowchart illustrating the procedural steps for safely handling this compound.
Caption: A decision diagram outlining the immediate actions to be taken in case of accidental exposure.
References
- 1. 64894-83-3|this compound|BLD Pharm [bldpharm.com]
- 2. logosbio.com [logosbio.com]
- 3. sdfine.com [sdfine.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. nanochemazone.com [nanochemazone.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.com [ehs.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
